2-Methylbutyrylglycine
Descripción
metabolite of L-isoleucine
Structure
3D Structure
Propiedades
IUPAC Name |
2-(2-methylbutanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-5(2)7(11)8-4-6(9)10/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOACIBQKYRHBOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866253 | |
| Record name | N-(2-Methylbutanoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Methylbutyrylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
52320-67-9 | |
| Record name | 2-Methylbutyrylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52320-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylbutyrylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052320679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Methylbutanoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylbutyrylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of 2-Methylbutyrylglycine
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of 2-Methylbutyrylglycine. It is intended for researchers, scientists, and professionals in the field of drug development and metabolic research. The document details the molecular architecture, spectroscopic data, and the metabolic pathway associated with this compound.
Introduction
This compound is a non-proteinogenic amino acid derivative classified as an N-acylglycine.[1] Structurally, it is the product of a chemical linkage between glycine (B1666218) and 2-methylbutyric acid.[1] This molecule serves as a crucial biomarker in clinical chemistry, as its elevated presence in urine is the primary indicator for the inborn error of metabolism known as Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD).[2][3] SBCADD is an autosomal recessive disorder that affects the degradation pathway of the essential amino acid L-isoleucine.[2] Understanding the structure and properties of this compound is therefore essential for the diagnosis and study of this metabolic disorder.
Chemical Structure and Identification
The molecular structure of this compound consists of a glycine backbone where the amino group is acylated by a 2-methylbutanoyl group, forming an amide bond.[4] Its systematic IUPAC name is 2-(2-methylbutanamido)acetic acid.[4]
Below is a 2D diagram of the chemical structure of this compound.
Table 1: Chemical Identifiers and Properties
| Identifier/Property | Value | Reference |
| IUPAC Name | 2-(2-methylbutanamido)acetic acid | [4] |
| Synonyms | N-(2-methylbutanoyl)glycine, 2-MBG, N-sec-Valerylglycine | [4] |
| CAS Number | 52320-67-9 | [4] |
| Molecular Formula | C₇H₁₃NO₃ | [4] |
| Average Molecular Weight | 159.18 g/mol | [4] |
| Monoisotopic Molecular Weight | 159.089543287 Da | [2] |
| SMILES | CCC(C)C(=O)NCC(O)=O | [2] |
| InChI | InChI=1S/C7H13NO3/c1-3-5(2)7(11)8-4-6(9)10/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10) | [4] |
| InChIKey | HOACIBQKYRHBOW-UHFFFAOYSA-N | [1] |
| Physical Description | Solid | [4] |
Spectroscopic and Analytical Data
The characterization of this compound relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 2: ¹H NMR Spectral Data
This table summarizes the proton NMR chemical shifts for this compound.
| Chemical Shift (ppm) | Intensity | Description (Assignment) |
| 0.92 - 0.95 | 91.60 | Triplet, CH₃ (terminal methyl) |
| 1.18 - 1.19 | 198.85 | Doublet, CH₃ (on chiral center) |
| 1.44 - 1.75 | 78.93 | Multiplet, CH₂ (ethyl group) |
| 2.20 - 2.29 | 42.99 | Multiplet, CH (chiral center) |
| 4.10 - 4.11 | 117.14 | Doublet, CH₂ (glycine) |
| Data acquired on a 500 MHz instrument in CDCl₃. Source: PubChem.[4] |
Table 3: ¹H-¹³C HSQC NMR Spectral Data
This table presents correlated proton and carbon chemical shifts.
| ¹H Shift (ppm) | ¹³C Shift (ppm) |
| 3.88 | 41.61 |
| 2.28 | 43.53 |
| 1.63 | 28.26 |
| 1.42 | 28.26 |
| 1.11 | 17.81 |
| 0.92 | 12.16 |
| Data acquired on a 600 MHz instrument in CD₃OD. Source: Human Metabolome Database (HMDB).[4] |
Table 4: Mass Spectrometry (MS-MS) Fragmentation Data
This table lists the top fragment ions observed in tandem mass spectrometry.
| Ionization Mode | m/z | Relative Intensity (%) |
| Positive | 57.06967 | 100.00 |
| 41.03835 | 10.90 | |
| 76.03935 | 4.70 | |
| Negative | 74.02477 | 100.00 |
| 158.07771 | 7.20 | |
| 116.78985 | 5.70 | |
| Source: Human Metabolome Database (HMDB).[4] |
Experimental Methodologies
While detailed, step-by-step protocols for the synthesis and analysis of this compound are proprietary or not publicly available, this section outlines the general principles of the key experiments used for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Methodology: A sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), to avoid solvent interference in the spectrum.[4] The solution is placed in a high-field NMR spectrometer (e.g., 500 or 600 MHz).[4] For ¹H NMR, a pulse sequence is applied to excite the protons, and the resulting free induction decay (FID) is Fourier transformed to produce the spectrum, revealing chemical shifts, splitting patterns, and integration values that correspond to the different proton environments. For 2D experiments like HSQC, a more complex pulse sequence is used to correlate proton signals with the carbon atoms to which they are directly attached, providing unambiguous assignments.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: To confirm the molecular weight and determine the fragmentation pattern of the molecule for structural verification.
-
Methodology: The compound is first separated from a mixture using liquid chromatography. The eluent is then introduced into a mass spectrometer. The molecule is ionized, commonly using electrospray ionization (ESI), in either positive or negative mode.[4] The mass analyzer (e.g., Quadrupole Time-of-Flight) measures the mass-to-charge ratio (m/z) of the parent ion. For MS-MS analysis, the parent ion is selected, fragmented via collision-induced dissociation, and the m/z of the resulting fragments are analyzed to provide structural information.[4]
Chemical Synthesis:
-
Objective: To produce this compound for use as an analytical standard or in biological assays.
-
Methodology: The synthesis would typically involve an amidation reaction. Glycine (or an ester derivative like glycine ethyl ester) would be reacted with 2-methylbutyryl chloride or another activated form of 2-methylbutyric acid. The reaction is usually carried out in an inert solvent in the presence of a base to neutralize the HCl byproduct. Following the reaction, purification would be performed using techniques such as crystallization or column chromatography.
Biological Context and Metabolic Pathway
This compound is an endogenous human metabolite derived from the catabolism of L-isoleucine.[2] Under normal physiological conditions, it is present in only trace amounts. Its clinical significance arises in SBCADD, where a deficiency in the (S)-2-methylbutyryl-CoA dehydrogenase enzyme disrupts the isoleucine degradation pathway. This enzymatic block leads to the accumulation of the substrate, (S)-2-methylbutyryl-CoA.[2] The mitochondrial enzyme glycine N-acyltransferase then detoxifies this excess acyl-CoA by conjugating it with glycine, forming this compound, which is subsequently excreted in the urine.[2]
The following diagram illustrates the formation of this compound in the context of SBCADD.
Conclusion
This compound is a structurally defined N-acylglycine with significant importance in the diagnosis of SBCADD, an inborn error of L-isoleucine metabolism. Its characterization is well-established through standard spectroscopic techniques such as NMR and mass spectrometry. The molecule's structure, a conjugate of 2-methylbutyric acid and glycine, is a direct consequence of a metabolic block, making it a reliable biomarker for this genetic disorder. This guide provides the foundational structural and analytical information necessary for researchers and clinicians working in the fields of metabolic disease and drug development.
References
Synthesis of 2-Methylbutyrylglycine: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for 2-Methylbutyrylglycine, a significant biomarker in the diagnosis of certain inborn errors of metabolism. The document details both the biosynthetic and chemical synthesis routes, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key processes.
Introduction
This compound is an N-acylglycine, a class of metabolites formed from the conjugation of a fatty acid with glycine (B1666218).[1][2] Its presence in elevated levels in urine is a primary indicator of Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency, an autosomal recessive disorder affecting the catabolism of the amino acid L-isoleucine.[3][4] Understanding the synthesis of this compound is crucial for diagnostic applications, metabolic research, and the development of standards for clinical assays. This guide explores the enzymatic and chemical routes to obtain this molecule.
Biosynthesis of this compound
The formation of this compound in biological systems is a detoxification process that occurs when the normal metabolic pathway of L-isoleucine is impaired.
Metabolic Pathway
In individuals with SBCAD deficiency, the enzyme responsible for the dehydrogenation of 2-methylbutyryl-CoA to tiglyl-CoA is defective.[5] This leads to an accumulation of 2-methylbutyryl-CoA within the mitochondria.[1][3] To mitigate the toxic effects of this accumulation, the mitochondrial enzyme Glycine N-acyltransferase (GLYAT) catalyzes the conjugation of the 2-methylbutyryl-CoA with glycine, forming this compound, which is then excreted in the urine.[1][2]
In Vitro Enzymatic Synthesis
This compound can be synthesized in vitro using a system that recapitulates the biological process. This method is particularly useful for producing isotopically labeled standards for metabolic studies.
-
Expression and Purification of Glycine N-acyltransferase (GLYAT):
-
Recombinant GLYAT can be expressed in E. coli. A study reported the successful expression and purification of mouse GLYAT, yielding approximately 2.5 mg of pure protein per liter of culture.[1][2]
-
The gene encoding human GLYAT can be cloned into an expression vector (e.g., pET vector with a His-tag) and transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Protein expression is induced (e.g., with IPTG), and the cells are harvested and lysed.
-
The His-tagged GLYAT is purified using nickel-affinity chromatography.[1]
-
-
Synthesis of 2-Methylbutyryl-CoA:
-
(S)-2-methylbutyryl-CoA can be synthesized from (S)-2-methylbutyric acid. While detailed protocols are often proprietary, the general approach involves the activation of the carboxylic acid to a more reactive species (e.g., an acid anhydride (B1165640) or acyl chloride) followed by reaction with Coenzyme A. One study mentions the synthesis of (S)-2-methylbutyryl-CoA for use as a substrate in enzyme assays.[6]
-
-
Enzymatic Reaction:
-
In a reaction vessel, combine the following in a suitable buffer (e.g., Tris-HCl, pH 8.0):
-
Glycine (e.g., 20 mM final concentration)
-
2-Methylbutyryl-CoA (e.g., 100-200 µM final concentration)
-
Purified recombinant GLYAT (e.g., 1-5 µg)
-
-
Incubate the reaction mixture at 37°C. The reaction progress can be monitored by HPLC or LC-MS/MS by measuring the formation of this compound.
-
The reaction is terminated by the addition of acid (e.g., perchloric acid) to precipitate the enzyme.
-
-
Purification of this compound:
-
After centrifugation to remove the precipitated protein, the supernatant containing this compound can be purified using solid-phase extraction (SPE) or preparative HPLC.
-
Quantitative Data: Enzyme Kinetics
The efficiency of the enzymatic synthesis of this compound is dependent on the kinetic parameters of Glycine N-acyltransferase.
| Substrate | Enzyme Source | Km (Apparent) | Vmax (Apparent) |
| 2-Methylbutyryl-CoA | Human Liver | 0.3 - 5.6 mM | - |
| Glycine | Human Liver | 0.5 - 2.9 M | - |
Data adapted from in vitro studies on human liver acyl-CoA:glycine acyltransferase.
Chemical Synthesis of this compound
A common and efficient method for the chemical synthesis of N-acylglycines is the Schotten-Baumann reaction. This reaction involves the acylation of an amine (glycine) with an acyl chloride (2-methylbutyryl chloride) under basic aqueous conditions.[3][7][8]
Reaction Pathway
The chemical synthesis proceeds via a nucleophilic acyl substitution, where the amino group of glycine attacks the carbonyl carbon of 2-methylbutyryl chloride. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Protocol
-
Preparation of Reactants:
-
In a flask, dissolve glycine (1.0 equivalent) in an aqueous solution of a base such as sodium hydroxide (B78521) (2.0 equivalents). Cool the solution in an ice bath.
-
In a separate addition funnel, place 2-methylbutyryl chloride (1.0 equivalent), optionally dissolved in an inert organic solvent like dichloromethane (B109758) (DCM) or diethyl ether.
-
-
Reaction:
-
Slowly add the solution of 2-methylbutyryl chloride to the cooled, stirring glycine solution. The use of a two-phase system (water and an immiscible organic solvent) is common for Schotten-Baumann reactions.[7]
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
If a two-phase system was used, separate the layers. The product will predominantly be in the aqueous phase as its sodium salt.
-
Wash the aqueous layer with an organic solvent (e.g., DCM) to remove any unreacted acyl chloride and other organic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of approximately 2. This will protonate the carboxylate group of this compound, causing it to precipitate if its solubility is low, or allowing it to be extracted.
-
If a precipitate forms, it can be collected by filtration, washed with cold water, and dried.
-
Alternatively, extract the acidified aqueous solution with an organic solvent such as ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
-
Quantitative Data: Reaction Yield
| Reaction Type | Substrates | Typical Yield |
| Schotten-Baumann | Acyl chloride, Glycine | >80% |
This is an estimated yield based on the general efficiency of the Schotten-Baumann reaction for N-acyl amino acid synthesis.
Conclusion
The synthesis of this compound can be achieved through both biosynthetic and chemical routes. The biosynthetic pathway, involving the enzyme Glycine N-acyltransferase, is central to the pathophysiology of SBCAD deficiency and provides a basis for in vitro enzymatic synthesis, which is ideal for producing standards for metabolic research. For larger-scale production and applications where biological authenticity is not a prerequisite, the chemical synthesis via the Schotten-Baumann reaction offers a robust, high-yielding, and scalable alternative. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important metabolic biomarker.
References
- 1. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression, purification, and characterization of mouse glycine N-acyltransferase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 5. metabolicsupportuk.org [metabolicsupportuk.org]
- 6. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. Schotten-Baumann Reaction [organic-chemistry.org]
An In-Depth Technical Guide to the Biochemical Properties of 2-Methylbutyrylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbutyrylglycine (2-MBG) is an N-acylglycine, a class of metabolites typically formed from the conjugation of an acyl-CoA molecule and glycine (B1666218). While generally present at low levels, 2-MBG has garnered significant attention in the scientific and medical communities as a key biomarker for a specific inborn error of metabolism. This technical guide provides a comprehensive overview of the core biochemical properties of this compound, its metabolic origins, physiological effects, and the methodologies used for its detection and study.
Core Biochemical and Physical Properties
This compound is a derivative of the amino acid glycine and 2-methylbutyric acid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₁₃NO₃ | [1][2] |
| Molecular Weight | 159.18 g/mol | [1][3] |
| CAS Number | 52320-67-9 | [1][2] |
| Synonyms | N-(2-methylbutanoyl)glycine, 2-MBG | [2][3] |
| Physical State | Solid | [3] |
| Solubility | Soluble in DMSO and Ethanol | [2] |
Metabolic Pathway and Enzymology
This compound is a downstream metabolite in the catabolic pathway of the branched-chain amino acid L-isoleucine.[2] Its formation is a direct consequence of the accumulation of its precursor, (S)-2-methylbutyryl-CoA.
The Role of SBCAD Deficiency
The primary metabolic defect leading to elevated levels of this compound is a deficiency in the mitochondrial enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD), also known as 2-methylbutyryl-CoA dehydrogenase.[4][5] This autosomal recessive disorder is caused by mutations in the ACADSB gene.[5][6] The deficiency of SBCAD obstructs the normal breakdown of L-isoleucine, leading to the accumulation of (S)-2-methylbutyryl-CoA within the mitochondria.[4][6]
Glycine N-Acyltransferase: The Conjugating Enzyme
The accumulated 2-methylbutyryl-CoA is subsequently detoxified through conjugation with glycine. This reaction is catalyzed by the mitochondrial enzyme glycine N-acyltransferase (GLYAT; EC 2.3.1.13).[4][6] The product of this reaction is this compound, which is then excreted in the urine.[4] The elevated urinary excretion of 2-MBG is a hallmark diagnostic marker for SBCAD deficiency.[4]
Enzyme Kinetics
The enzymatic conjugation of 2-methylbutyryl-CoA with glycine has been studied to understand the dynamics of 2-MBG formation. The following table summarizes the apparent kinetic constants for human liver glycine N-acyltransferase.
| Substrate | Km (mmol/L) | Vmax (nmol/min/mg protein) | Reference |
| 2-Methylbutyryl-CoA | 0.3 - 5.6 | Not specified | [4] |
| Glycine | 0.5 - 2.9 | Not specified | [4] |
Physiological Effects and Pathophysiology
While many individuals with SBCAD deficiency and consequently elevated this compound levels are asymptomatic, some may present with neurological symptoms such as seizures and psychomotor delay.[4] Research suggests that 2-MBG itself may contribute to the pathophysiology of brain damage observed in some affected individuals.
Induction of Oxidative Stress
In vitro studies have demonstrated that this compound can induce oxidative stress in the brain.[7] The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to:
-
Lipid Peroxidation: 2-MBG has been shown to increase the levels of thiobarbituric acid-reactive species (TBA-RS), an indicator of lipid damage in rat cerebral cortex.[2][7]
-
Depletion of Antioxidant Defenses: The compound leads to a decrease in glutathione (B108866) (GSH) levels, a crucial non-enzymatic antioxidant, in both rat brain preparations and C6 glioma cells.[7]
The induction of oxidative stress by 2-MBG is thought to be, at least in part, responsible for the neurological symptoms seen in some patients with SBCAD deficiency.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. uoguelph.ca [uoguelph.ca]
- 3. childrensmn.org [childrensmn.org]
- 4. benchchem.com [benchchem.com]
- 5. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of organic acids and acylglycines for the diagnosis of related inborn errors of metabolism by GC- and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of 2-Methylbutyrylglycine in Humans: A Biomarker for a Rare Metabolic Disorder
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of 2-Methylbutyrylglycine (2-MBG) in human urine has been a pivotal development in the diagnosis and understanding of a specific inborn error of metabolism. This acylglycine, not typically present in significant amounts in healthy individuals, serves as a key biomarker for Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency, also known as 2-methylbutyryl-CoA dehydrogenase deficiency. This autosomal recessive disorder affects the catabolism of the essential amino acid L-isoleucine. The accumulation of 2-MBG is a direct consequence of a blockage in this metabolic pathway, leading to the conjugation of the upstream metabolite, 2-methylbutyryl-CoA, with glycine (B1666218). This whitepaper provides a comprehensive overview of the discovery of 2-MBG, its biochemical significance, the analytical methodologies for its detection, and its clinical implications.
Introduction: The Emergence of a Novel Biomarker
The identification of this compound in human physiological fluids is intrinsically linked to the characterization of Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency. The first description of this metabolic disorder was in the year 2000.[1] Researchers investigating patients with unexplained neurological symptoms, such as developmental delay, seizures, and muscle hypotonia, identified the elevated excretion of 2-MBG as a consistent and specific biochemical marker.[1][2] This discovery was crucial as it pointed towards a defect in the L-isoleucine catabolic pathway.
SBCAD deficiency is an autosomal recessive disorder caused by mutations in the ACADSB gene, which encodes the mitochondrial enzyme short/branched-chain acyl-CoA dehydrogenase.[1][2][3] This enzyme is responsible for the dehydrogenation of (S)-2-methylbutyryl-CoA to tiglyl-CoA, a critical step in the breakdown of isoleucine.[1] When this enzyme is deficient, (S)-2-methylbutyryl-CoA accumulates in the mitochondria. To detoxify and excrete this accumulating metabolite, the body utilizes a secondary pathway where it is conjugated with glycine by the enzyme glycine N-acyltransferase to form this compound, which is then excreted in the urine.
The clinical presentation of SBCAD deficiency is highly variable, ranging from asymptomatic individuals identified through newborn screening to those with severe neurological impairment.[2][3][4] This variability makes biochemical markers like 2-MBG essential for diagnosis.
Biochemical Pathway and Pathophysiology
The accumulation of this compound is a direct consequence of a dysfunctional L-isoleucine catabolic pathway. The following diagram illustrates the normal pathway and the metabolic block in SBCAD deficiency leading to the formation of 2-MBG.
Caption: Metabolic pathway of L-isoleucine and the formation of this compound in SBCAD deficiency.
The pathophysiology of the neurological symptoms observed in some individuals with SBCAD deficiency is not fully understood.[1] It is hypothesized that the accumulation of 2-methylbutyryl-CoA and its derivatives, including 2-MBG, may have neurotoxic effects.[5] Studies have suggested that 2-MBG can induce oxidative stress in the brain by increasing lipid peroxidation and decreasing antioxidant defenses.[5]
Quantitative Data on this compound Levels
The quantification of 2-MBG in urine is a cornerstone for the diagnosis of SBCAD deficiency. The following tables summarize the reported concentrations of 2-MBG in affected individuals compared to control populations.
Table 1: Urinary this compound Concentrations in Individuals with SBCAD Deficiency and Controls
| Cohort | Number of Subjects | 2-MBG Concentration (µmol/mmol creatinine) | Reference |
| SBCAD Deficiency Patients | 12 | 1.78 - 11.89 | [6][7] |
| SBCAD Deficiency Patients (Infants, 3-14 months) | Not Specified | 0.497 - 73.227 | [8] |
| SBCAD Deficiency Patients (Children, 1-13 years) | Not Specified | 2 - 47.200 | |
| Control Subjects | 166 | Undetectable or barely detectable | [6][7] |
| Reference Range | - | 0 | [6][7] |
Table 2: Associated Biomarkers in Blood
| Biomarker | Fluid | Concentration in SBCAD Deficiency | Normal Range | Reference |
| C5-acylcarnitine (2-methylbutyrylcarnitine) | Blood | 0.32 - 1.9 µmol/L | 0.05 - 0.3 µmol/L | [4][7] |
Experimental Protocols for the Detection of this compound
The primary analytical method for the identification and quantification of 2-MBG in urine is gas chromatography-mass spectrometry (GC-MS).[6][9] This technique allows for the separation of volatile compounds and their subsequent identification based on their mass spectra.
Sample Preparation (Urine)
-
Internal Standard Addition: A known amount of an internal standard (e.g., a stable isotope-labeled version of 2-MBG or another non-endogenous acylglycine) is added to a specific volume of urine. This is crucial for accurate quantification.
-
Acidification: The urine sample is acidified, typically with hydrochloric acid, to protonate the carboxylic acid group of 2-MBG, making it more amenable to extraction.
-
Extraction: The acidified urine is extracted with an organic solvent, such as ethyl acetate. 2-MBG, being more soluble in the organic phase, will be separated from the aqueous urine matrix. This step is often repeated to ensure complete extraction.
-
Drying: The organic extracts are combined and dried, for example, over anhydrous sodium sulfate, to remove any residual water.
-
Evaporation: The solvent is evaporated under a stream of nitrogen to concentrate the sample.
-
Derivatization: As 2-MBG is not sufficiently volatile for GC analysis, a derivatization step is required. This typically involves silylation, where active hydrogens on the carboxyl and amide groups are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). The sample is heated with the derivatizing agent to ensure complete reaction.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Injection: A small volume of the derivatized sample is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the different compounds based on their boiling points and chemical properties.
-
Ionization: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each fragment, generating a mass spectrum for each compound.
The identification of the 2-MBG derivative is confirmed by comparing its retention time and mass spectrum to that of a pure standard. Quantification is achieved by comparing the peak area of the 2-MBG derivative to that of the internal standard.
Caption: Experimental workflow for the analysis of this compound by GC-MS.
Clinical Significance and Future Directions
The discovery of this compound has had a significant impact on clinical diagnostics, particularly in the context of newborn screening programs.[3][4][10] The inclusion of C5-acylcarnitine analysis in newborn screening panels allows for the early detection of potential SBCAD deficiency cases, which can then be confirmed by urinary 2-MBG analysis.[4] Early diagnosis is crucial for implementing dietary management, which typically involves a low-protein diet and carnitine supplementation to mitigate the risk of metabolic decompensation and neurological damage.[2]
Despite the clear association between elevated 2-MBG and SBCAD deficiency, the clinical relevance of this finding remains an area of active research, especially given the high number of asymptomatic individuals identified through screening.[4] Future research should focus on:
-
Elucidating the precise mechanisms of 2-MBG-induced neurotoxicity.
-
Identifying genetic or environmental modifiers that influence the clinical phenotype in individuals with SBCAD deficiency.
-
Developing and evaluating novel therapeutic strategies beyond dietary management.
-
Exploring the potential role of 2-MBG as a biomarker in other metabolic conditions.
Conclusion
The discovery of this compound in humans represents a significant advancement in the field of inborn errors of metabolism. From its initial identification as an unusual metabolite in the urine of symptomatic patients to its current role as a key diagnostic marker in newborn screening, 2-MBG has provided invaluable insights into the pathophysiology of SBCAD deficiency. This technical guide has provided a detailed overview of the discovery, biochemistry, and analytical methodologies related to 2-MBG, offering a valuable resource for researchers, clinicians, and professionals in drug development who are working to improve the lives of individuals with this rare metabolic disorder.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-METHYLBUTYRYL-CoA DEHYDROGENASE DEFICIENCY | MENDELIAN.CO [mendelian.co]
- 3. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. Clinical, biochemical, and molecular spectrum of short/branched-chain acyl-CoA dehydrogenase deficiency: two new cases and review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces lipid oxidative damage and decreases the antioxidant defenses in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Usefulness of levels of this compound and 2-ethylhydracrylic acid in urine for diagnosing 2-methylbutyrylglycinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hmdb.ca [hmdb.ca]
- 9. Usefulness of levels of this compound and 2-ethylhydracrylic acid in urine for diagnosing 2-methylbutyrylglycinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thinkgenetic.org [thinkgenetic.org]
The Endogenous Function of 2-Methylbutyrylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylbutyrylglycine (2-MBG) is an N-acylglycine historically recognized primarily as a pathognomonic biomarker for the inborn error of metabolism known as Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency. While its presence in elevated concentrations is a diagnostic hallmark of this condition, its endogenous functions extend beyond that of a mere metabolic byproduct. This technical guide provides an in-depth exploration of the core endogenous roles of this compound, delving into its formation via the glycine (B1666218) conjugation pathway as a detoxification mechanism for accumulated 2-methylbutyryl-CoA. Furthermore, this guide will elucidate the potential pathophysiological consequences of elevated 2-MBG levels, specifically its role in inducing oxidative stress through lipid peroxidation and depletion of antioxidant defenses. Detailed experimental protocols for the quantification of 2-MBG and the assessment of relevant enzyme activity are provided, alongside quantitative data and visual representations of the key metabolic and signaling pathways.
Introduction
This compound is a metabolite derived from the branched-chain amino acid isoleucine.[1] Under normal physiological conditions, it is present in trace amounts. Its primary endogenous function is intrinsically linked to the glycine conjugation pathway, a crucial detoxification mechanism within the mitochondria. This pathway becomes particularly significant in the context of metabolic disorders where the normal catabolism of certain acyl-CoA esters is impaired.
Biosynthesis and Metabolism
The formation of this compound is a direct consequence of the accumulation of its precursor, 2-methylbutyryl-CoA. This accumulation is the defining characteristic of SBCAD deficiency, an autosomal recessive disorder caused by mutations in the ACADSB gene, which encodes the short/branched-chain acyl-CoA dehydrogenase enzyme.[2] This enzyme is responsible for the dehydrogenation of 2-methylbutyryl-CoA in the isoleucine catabolic pathway.
When SBCAD is deficient, the upstream accumulation of 2-methylbutyryl-CoA shunts this intermediate into the glycine conjugation pathway. Here, the mitochondrial enzyme glycine N-acyltransferase (GLYAT) catalyzes the conjugation of 2-methylbutyryl-CoA with glycine, forming this compound and releasing coenzyme A (CoA).[2][3] This process serves as a detoxification mechanism, allowing for the excretion of the otherwise toxic acyl-CoA species in the form of a water-soluble glycine conjugate in the urine.[2]
Signaling Pathway: Isoleucine Catabolism and 2-MBG Formation
References
2-Methylbutyrylglycine: A Technical Guide to its Role in Normal and Aberrant Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbutyrylglycine is an N-acylglycine, a class of metabolites typically considered minor products of fatty acid and amino acid metabolism. Under normal physiological conditions, its presence in biological fluids is minimal to undetectable. However, the detection and quantification of this compound have become critically important in the diagnosis of certain inborn errors of metabolism, most notably Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency. This technical guide provides a comprehensive overview of the metabolic pathways involving this compound, with a focus on its biosynthesis, degradation, and the analytical methodologies used for its quantification.
I. Metabolic Pathways Involving this compound
A. Biosynthesis of this compound
The formation of this compound is intrinsically linked to the catabolism of the essential branched-chain amino acid, isoleucine. In a healthy state, the production of this compound is a minor metabolic event. However, in the context of enzymatic deficiencies, this pathway becomes significant.
The biosynthesis of this compound occurs in the mitochondria and involves the following key steps:
-
Isoleucine Catabolism: The breakdown of isoleucine proceeds through a series of enzymatic reactions to yield 2-methylbutyryl-CoA.[1] This multi-step process is crucial for energy production, as it ultimately generates acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle.[1]
-
Accumulation of 2-Methylbutyryl-CoA: In individuals with SBCAD deficiency, the enzyme responsible for the dehydrogenation of 2-methylbutyryl-CoA is dysfunctional.[2] This leads to an accumulation of its substrate, 2-methylbutyryl-CoA, within the mitochondrial matrix.[2][3]
-
Glycine Conjugation: The excess 2-methylbutyryl-CoA is then conjugated with the amino acid glycine. This reaction is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT) .[2][3] GLYAT facilitates the transfer of the 2-methylbutyryl group from coenzyme A to the amino group of glycine, forming this compound and releasing free coenzyme A (CoA).[4] This conjugation reaction serves as a detoxification pathway, converting the potentially toxic acyl-CoA intermediate into a more water-soluble and excretable compound.[5]
References
- 1. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-methylbutyryl-CoA dehydrogenase deficiency associated with autism and mental retardation: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]
- 5. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
2-Methylbutyrylglycine CAS number and chemical properties
This technical guide provides a comprehensive overview of 2-Methylbutyrylglycine, a significant metabolite in the diagnosis of certain inherited metabolic disorders. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, metabolic context, and analytical methodologies.
Core Compound Details
CAS Number: 52320-67-9[1][2][3][4]
This compound is an acylglycine, a conjugate of 2-methylbutyric acid and glycine (B1666218).[5][6] It is a key biomarker for the inborn error of metabolism known as short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), also referred to as 2-methylbutyryl-CoA dehydrogenase deficiency.[5][7][8] Elevated levels of this compound in urine are indicative of a disruption in the L-isoleucine catabolic pathway.[5][7][8]
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₃ | [1][2][4] |
| Molecular Weight | 159.18 g/mol | [1][2] |
| Physical State | Solid or Liquid | [1][9] |
| Water Solubility (Predicted) | 9 g/L | [5][6] |
| pKa (Strongest Acidic) | 4.17 | [5][6] |
| Solubility | Soluble in DMSO and Ethanol (B145695) | [4] |
Metabolic Pathway and Biological Significance
This compound is a direct downstream metabolite of the essential amino acid L-isoleucine. In a healthy metabolic state, L-isoleucine is broken down through a series of enzymatic reactions. A key step in this pathway is the dehydrogenation of 2-methylbutyryl-CoA by the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD).
In individuals with SBCADD, a deficiency in the SBCAD enzyme leads to the accumulation of 2-methylbutyryl-CoA.[5][7] This excess substrate is then conjugated with glycine by the enzyme glycine N-acyltransferase to form this compound, which is subsequently excreted in the urine.[5][6] Therefore, the detection and quantification of this compound is a critical diagnostic marker for SBCADD.[5][7][8]
The following diagram illustrates the simplified metabolic pathway leading to the formation of this compound in the context of SBCAD deficiency.
Experimental Protocols
Quantification of this compound in Urine by LC-MS/MS
This method is adapted from established protocols for the analysis of acylglycines in urine and is a highly sensitive and specific method for diagnosing metabolic disorders.[10]
1. Sample Preparation:
-
To 100 µL of urine, add an internal standard solution (e.g., deuterated this compound).
-
Acidify the sample with 10 µL of 1M HCl.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering substances.
-
Wash the cartridge with water and then with a low-concentration organic solvent (e.g., 10% methanol).
-
Elute the analyte with a higher concentration of organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: Adjusted based on the column dimensions.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
-
3. Data Analysis:
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.
Synthesis of this compound
A general method for the synthesis of acylglycines can be adapted for this compound. This protocol is for research purposes only.
1. Materials:
-
2-Methylbutyric acid
-
Glycine ethyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
-
N-Hydroxysuccinimide (NHS) (optional, for improved coupling efficiency)
-
Triethylamine (TEA) or another non-nucleophilic base
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Sodium hydroxide (B78521) (NaOH) solution
-
Hydrochloric acid (HCl) solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
2. Procedure:
-
Activation of 2-Methylbutyric Acid: Dissolve 2-methylbutyric acid in anhydrous DCM. Add NHS (if used) and DCC at 0°C. Stir the reaction mixture for a few hours at room temperature. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the activation of the carboxylic acid.
-
Coupling with Glycine Ethyl Ester: In a separate flask, suspend glycine ethyl ester hydrochloride in DCM and add TEA to neutralize it. Add this solution to the activated 2-methylbutyric acid mixture. Stir the reaction overnight at room temperature.
-
Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate successively with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude ethyl ester of this compound.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water. Add a stoichiometric amount of NaOH solution and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Purification: Acidify the reaction mixture with dilute HCl to precipitate the this compound. The product can be further purified by recrystallization or column chromatography.
The following diagram outlines the general workflow for the synthesis of this compound.
References
- 1. larodan.com [larodan.com]
- 2. scbt.com [scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0000339) [hmdb.ca]
- 6. Showing Compound this compound (FDB021963) - FooDB [foodb.ca]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. thinkgenetic.org [thinkgenetic.org]
- 9. This compound | C7H13NO3 | CID 193872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
2-Methylbutyrylglycine: A Biomarker for a Rare Metabolic Disorder, Not a Normal Urinary Metabolite
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the metabolic significance of 2-Methylbutyrylglycine, a compound frequently analyzed in clinical and research settings. Contrary to being a component of the normal human urinary metabolome, the presence of this compound is a specific and sensitive biomarker for the inborn error of metabolism known as Short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD). This document provides a comprehensive overview of the metabolic origins of this compound, its association with SBCADD, quantitative data on its urinary concentrations in both healthy and affected individuals, and detailed analytical methodologies for its detection and quantification.
Introduction: The Metabolic Identity of this compound
This compound is an acylglycine, a class of metabolites formed from the conjugation of an acyl-CoA molecule with glycine (B1666218). While some acylglycines can be found in trace amounts in urine as byproducts of normal metabolism, this compound is consistently reported as being absent or below the limit of detection in the urine of healthy individuals using standard analytical methods.[1][2] Its detection is a strong indicator of a disruption in the catabolic pathway of the branched-chain amino acid L-isoleucine.
Association with Short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD)
The urinary excretion of this compound is the biochemical hallmark of Short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), also known as 2-methylbutyryl-CoA dehydrogenase deficiency.[3] This autosomal recessive disorder is caused by mutations in the ACADSB gene, which provides the instructions for making the mitochondrial enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD).[3]
The SBCAD enzyme catalyzes the third step in the degradation of L-isoleucine: the conversion of 2-methylbutyryl-CoA to tiglyl-CoA.[4] A deficiency in this enzyme leads to the accumulation of 2-methylbutyryl-CoA in the mitochondria. This excess is then conjugated with glycine by the enzyme glycine N-acyltransferase to form this compound, which is subsequently excreted in the urine.[3] Consequently, the presence of this compound in urine is a direct reflection of this enzymatic block.
Quantitative Data Presentation
The urinary concentration of this compound is a critical diagnostic marker. The following table summarizes the quantitative data from studies comparing healthy individuals with those diagnosed with SBCADD.
| Population | Analyte | Urinary Concentration Range | Analytical Method | Reference |
| Healthy Controls (n=166) | This compound | Undetectable or barely detectable (Reference Range: 0-0) | GC-MS | [1][2] |
| SBCADD Patients (n=12) | This compound | 1.78–11.89 (units not specified) | GC-MS | [1][2] |
| SBCADD Patients (infants) | This compound | 0.497–73.227 µmol/mmol creatinine (B1669602) | Tandem Mass Spectrometry | [5] |
| Healthy Controls | This compound | Reference <2 mmol/mol creatinine | Not Specified | [4] |
| SBCADD Patients | This compound | >15 mmol/mol creatinine | Not Specified | [4] |
Experimental Protocols
The detection and quantification of this compound in urine are typically performed using gas chromatography-mass spectrometry (GC-MS) for organic acid analysis or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for acylglycine profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids
GC-MS is a robust and widely used method for the analysis of urinary organic acids, including acylglycines.
4.1.1. Sample Preparation and Extraction
-
Sample Volume Normalization: The volume of urine used for extraction is typically normalized to the creatinine concentration to account for variations in urine dilution. A common practice is to use a urine volume equivalent to a specific amount of creatinine (e.g., 1 µmol).[6]
-
Internal Standard Addition: An internal standard (e.g., a stable isotope-labeled analogue or a non-endogenous compound like tropic acid) is added to the urine sample to correct for analyte loss during sample preparation and for variations in instrument response.[6]
-
Oximation (for keto-acids): To stabilize keto-groups, the sample may be treated with an oximating reagent such as methoxyamine hydrochloride in pyridine (B92270) and incubated.[6][7]
-
Acidification and Extraction: The urine sample is acidified (e.g., with HCl) to protonate the organic acids. The analytes are then extracted into an organic solvent, such as ethyl acetate (B1210297) or diethyl ether, through liquid-liquid extraction.[7][8] This step is often repeated to ensure efficient recovery.
-
Drying: The combined organic extracts are dried under a stream of nitrogen gas, often with gentle heating.[7]
4.1.2. Derivatization Organic acids, including this compound, are generally not volatile enough for GC analysis. Therefore, a derivatization step is necessary to increase their volatility and thermal stability.[9]
-
Silylation: The dried extract is reconstituted in a derivatizing reagent. A common method is silylation, which replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group.[9] This is typically achieved using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS), followed by incubation at an elevated temperature (e.g., 70-90°C).[7][9]
4.1.3. GC-MS Analysis
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC.
-
Gas Chromatography: The separation of analytes is performed on a capillary column (e.g., a DB-5ms column). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase.
-
Mass Spectrometry: As the analytes elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is commonly used. The mass spectrometer is typically operated in full scan mode to acquire mass spectra for compound identification, and selective ion monitoring (SIM) can be used for targeted quantification of specific ions of the this compound derivative.[6]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Acylglycines
UPLC-MS/MS offers high sensitivity and specificity for the analysis of acylglycines and is often the preferred method in specialized metabolic laboratories.[10][11][12][13]
4.2.1. Sample Preparation
-
Internal Standard Addition: A suite of stable isotope-labeled internal standards for various acylglycines is added to the urine sample.
-
Solid-Phase Extraction (SPE): In some protocols, acylglycines are isolated from the urine matrix using an anion exchange SPE cartridge.[14]
-
Derivatization (Butylation): To improve chromatographic retention and ionization efficiency, the carboxyl group of the acylglycines is often derivatized. A common method is butylation using butanolic HCl, followed by incubation.[14][15]
-
Reconstitution: The derivatized sample is dried and then reconstituted in a solvent suitable for UPLC injection.
4.2.2. UPLC-MS/MS Analysis
-
Chromatography: The sample is injected onto a UPLC system equipped with a reverse-phase column (e.g., a C18 column). A gradient elution with solvents like water and acetonitrile, often with an additive like formic acid, is used to separate the acylglycines.
-
Mass Spectrometry: The eluent from the UPLC is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each acylglycine (including this compound) and their corresponding internal standards are monitored for highly selective and sensitive quantification.
Signaling Pathways and Experimental Workflows
Isoleucine Catabolic Pathway and the Role of SBCAD
The following diagram illustrates the catabolic pathway of L-isoleucine, highlighting the enzymatic step catalyzed by Short/branched-chain acyl-CoA dehydrogenase (SBCAD) and the formation of this compound in cases of its deficiency.
Caption: Isoleucine catabolism and this compound formation.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Usefulness of levels of this compound and 2-ethylhydracrylic acid in urine for diagnosing 2-methylbutyrylglycinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. Frontiers | Long-term monitoring for short/branched-chain acyl-CoA dehydrogenase deficiency: A single-center 4-year experience and open issues [frontiersin.org]
- 5. hmdb.ca [hmdb.ca]
- 6. metbio.net [metbio.net]
- 7. aurametrix.weebly.com [aurametrix.weebly.com]
- 8. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Acylglycine Analysis by Ultra‐Performance Liquid Chromatography‐Tandem Mass Spectrometry (UPLC‐MS/MS) | Semantic Scholar [semanticscholar.org]
- 12. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantitative Analysis of 2-Methylbutyrylglycine in Human Urine using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methylbutyrylglycine (2-MBG) is an N-acylglycine that serves as a crucial biomarker for the diagnosis and monitoring of certain inborn errors of metabolism, particularly 2-methylbutyryl-CoA dehydrogenase deficiency (SBCADD), a disorder of L-isoleucine catabolism.[1] In this condition, the accumulation of 2-methylbutyryl-CoA leads to its conjugation with glycine (B1666218), resulting in elevated levels of 2-MBG excreted in the urine.[1][2] Accurate and sensitive quantification of 2-MBG is essential for clinical diagnosis and for monitoring dietary or therapeutic interventions.
This application note provides a detailed protocol for the robust, high-throughput quantification of this compound in human urine samples using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method involves a simple sample preparation procedure with derivatization to enhance analytical sensitivity and chromatographic performance.
Signaling Pathway Context
This compound is formed as a detoxification product in the isoleucine catabolism pathway when the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD) is deficient. The accumulation of the substrate, 2-methylbutyryl-CoA, drives its conjugation with glycine via the enzyme glycine N-acyltransferase. This process mitigates the toxicity of the accumulating acyl-CoA species.
Experimental Protocol
This protocol is adapted from established methods for acylglycine analysis.[3][4][5]
1. Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., D5-isovalerylglycine or similar)
-
LC-MS grade acetonitrile (B52724), n-butanol, and water
-
Formic acid (≥98%)
-
Acetyl chloride
-
Human urine samples (stored at -80°C)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
2. Internal Standard (IS) Stock Solution
Prepare a 1 mg/mL stock solution of the stable isotope-labeled internal standard in methanol. From this, prepare a working IS solution of 10 µg/mL in methanol.
3. Calibration Standards and Quality Controls (QCs)
Prepare a 1 mg/mL stock solution of this compound in methanol. Perform serial dilutions in a solution of 50:50 methanol:water to prepare calibration standards ranging from 0.1 µM to 100 µM. Prepare QC samples at low, medium, and high concentrations (e.g., 0.3 µM, 15 µM, and 75 µM) in a pooled urine matrix.
4. Sample Preparation
The sample preparation workflow involves protein precipitation, followed by butylation to form butyl esters, which improves chromatographic retention and ionization efficiency.[3][6]
Protocol Steps:
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of urine (or calibration standard/QC).
-
Add 20 µL of the working internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[3]
-
Vortex for 1 minute, then centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Add 100 µL of 3 M HCl in n-butanol (prepared by slowly adding acetyl chloride to n-butanol). Cap the tube and heat at 65°C for 20 minutes.[3][4]
-
Evaporate the butanolic HCl to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
5. UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
6. MRM Transitions
MRM transitions must be optimized for the specific instrument. The following are predicted transitions for the butyl ester derivative of this compound. The precursor ion ([M+H]⁺) for 2-MBG butyl ester (C₁₁H₂₁NO₃, MW: 215.29) is m/z 216.3. The most common fragmentation for acylglycine butyl esters is the neutral loss of butene and water or cleavage yielding the acylium ion. A common product ion for glycine conjugates is m/z 76.04, corresponding to the protonated glycine fragment.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| 2-MBG Butyl Ester | 216.3 | 76.0 | Optimize (15-25) |
| D5-Isovalerylglycine Butyl Ester (IS) | 221.3 | 81.0 | Optimize (15-25) |
Quantitative Data Summary
The method should be validated according to regulatory guidelines.[7][8] The following table summarizes expected performance characteristics based on similar acylglycine assays.[4][9][10]
| Parameter | Result |
| Linearity Range | 0.1 - 100 µM |
| Correlation Coeff. (r²) | > 0.995 |
| Lower Limit of Quant. (LLOQ) | 0.1 µM |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal due to stable isotope IS |
| Analyte Stability | Stable for 24h at 4°C, 3 freeze-thaw cycles |
This application note provides a comprehensive UPLC-MS/MS method for the sensitive and specific quantification of this compound in human urine. The protocol, which includes a butylation derivatization step, is suitable for high-throughput analysis in a clinical research or diagnostic setting, aiding in the investigation of inborn errors of metabolism. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, correcting for matrix effects and variability in sample processing.[11][12]
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000339) [hmdb.ca]
- 2. Acylglycine Analysis by Ultra‐Performance Liquid Chromatography‐Tandem Mass Spectrometry (UPLC‐MS/MS) | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. crimsonpublishers.com [crimsonpublishers.com]
Application Note and Protocol for the Quantitative Analysis of 2-Methylbutyrylglycine in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbutyrylglycine (2-MBG) is an N-acylglycine that serves as a crucial biomarker for the diagnosis and monitoring of certain inborn errors of metabolism. Specifically, elevated levels of 2-MBG in plasma and urine are indicative of Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD), a disorder of L-isoleucine metabolism. Accurate and precise quantification of 2-MBG in plasma is essential for the early diagnosis, management, and study of this and related metabolic disorders.
This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision.
Signaling Pathway and Clinical Significance
In individuals with SBCADD, the deficiency of the 2-methylbutyryl-CoA dehydrogenase enzyme leads to the accumulation of its substrate, 2-methylbutyryl-CoA, within the mitochondria. This excess 2-methylbutyryl-CoA is then conjugated with glycine (B1666218) by the enzyme glycine N-acyltransferase to form this compound, which is subsequently released into the bloodstream. Therefore, the concentration of 2-MBG in plasma directly reflects the metabolic block in the L-isoleucine degradation pathway.
Application Notes and Protocols for Urinary 2-Methylbutyrylglycine Analysis
Introduction
2-Methylbutyrylglycine (2-MBG) is an N-acyl conjugate of glycine (B1666218) and a key biomarker for the diagnosis and monitoring of certain inborn errors of metabolism. Specifically, elevated levels of 2-MBG in urine are indicative of Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD), an autosomal recessive disorder of L-isoleucine metabolism. Accurate and reliable quantification of urinary 2-MBG is crucial for the early diagnosis and management of this condition. These application notes provide detailed protocols for the sample preparation and analysis of 2-MBG in human urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Platforms
Both UPLC-MS/MS and GC-MS are powerful analytical techniques suitable for the quantification of 2-MBG in urine.
-
UPLC-MS/MS offers high sensitivity, specificity, and throughput, making it ideal for clinical research and high-throughput screening applications. The methodology typically involves a simple sample preparation procedure followed by rapid chromatographic separation and highly selective detection.
-
GC-MS is a robust and widely available technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile analytes like 2-MBG, a derivatization step is necessary to increase their volatility for gas chromatographic separation.
Quantitative Data Summary
The following table summarizes the quantitative performance characteristics of a validated UPLC-MS/MS method for the analysis of acylglycines, including this compound, in urine.
| Parameter | Performance Characteristic |
| Linearity | 0.005 to 25.0 µM[1] |
| Lower Limit of Quantitation (LLOQ) | 1-5 nM[2] |
| Accuracy | <15% Relative Error (RE)[2] |
| Precision | <15% Coefficient of Variation (CV)[2] |
| Recovery | 90.2 to 109.3% (for acylglycines) |
| Concentration in Affected Individuals | 1.78–11.89 (units not specified)[3][4] |
Experimental Protocols
Protocol 1: UPLC-MS/MS Method
This protocol details a robust and sensitive UPLC-MS/MS method for the quantification of this compound in human urine.
Materials and Reagents:
-
Human urine samples
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., D5-isovalerylglycine)
-
Acetonitrile (B52724) (LC-MS grade)
-
n-Butanol
-
Acetyl chloride
-
Formic acid
-
Ultrapure water
-
Centrifuge
-
Nitrogen evaporator
-
Heating block
-
UPLC system coupled to a triple quadrupole mass spectrometer
Sample Preparation:
-
Sample Thawing and Homogenization: Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Internal Standard Spiking: To 100 µL of urine, add 20 µL of the internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 13,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization:
-
Prepare a 3 M HCl in n-butanol solution by slowly adding acetyl chloride to n-butanol.
-
Add 100 µL of the 3 M HCl in n-butanol solution to the dried residue.
-
Cap the tube and heat at 65°C for 20 minutes.
-
-
Final Evaporation and Reconstitution:
-
Evaporate the derivatization reagent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge to pellet any insoluble material.
-
-
Sample Analysis: Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation of this compound from other urinary components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions specific for the butyl ester derivative of this compound and the internal standard.
Protocol 2: GC-MS Method
This protocol provides a general workflow for the analysis of this compound in urine using GC-MS.
Materials and Reagents:
-
Human urine samples
-
This compound analytical standard
-
Internal standard (e.g., a stable isotope-labeled analog)
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Pyridine
-
Centrifuge
-
Nitrogen evaporator
-
Heating block
-
GC-MS system
Sample Preparation:
-
Sample Thawing and Centrifugation: Thaw frozen urine samples and centrifuge to remove particulate matter.
-
Internal Standard Spiking: Add a known amount of internal standard to a specific volume of the urine supernatant.
-
Acidification: Acidify the sample to a pH of approximately 1-2 with HCl.
-
Liquid-Liquid Extraction (LLE):
-
Add sodium chloride to saturate the aqueous phase.
-
Add ethyl acetate and vortex vigorously for 2 minutes.
-
Centrifuge to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction with a fresh portion of ethyl acetate and combine the organic layers.
-
-
Drying: Add anhydrous sodium sulfate to the combined organic extracts to remove any residual water.
-
Evaporation: Evaporate the dried organic extract to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
To the dried residue, add the derivatization reagent (e.g., a mixture of BSTFA + 1% TMCS and pyridine).
-
Cap the vial tightly and heat at a suitable temperature (e.g., 60-80°C) for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) derivative.
-
-
Sample Analysis: After cooling, the derivatized sample is ready for injection into the GC-MS system.
GC-MS Conditions:
-
GC System: Agilent GC or equivalent
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Split/splitless injector.
-
Oven Temperature Program: A programmed temperature ramp to separate the TMS derivative of this compound from other components.
-
Mass Spectrometer: Quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the this compound TMS derivative and the internal standard.
Visualizations
UPLC-MS/MS Experimental Workflow
Caption: UPLC-MS/MS experimental workflow for urinary 2-MBG analysis.
GC-MS Experimental Workflow
Caption: GC-MS experimental workflow for urinary 2-MBG analysis.
References
- 1. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Usefulness of levels of this compound and 2-ethylhydracrylic acid in urine for diagnosing 2-methylbutyrylglycinuria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methylbutyrylglycine as a Biomarker in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbutyrylglycine (2-MBG) is an N-acylglycine that has emerged as a critical biomarker for the diagnosis and monitoring of certain inborn errors of metabolism.[1][2] Its primary clinical significance lies in its elevation in individuals with Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency, also known as 2-methylbutyrylglycinuria.[1][3] This condition results from mutations in the ACADSB gene, leading to a defect in the mitochondrial catabolism of the branched-chain amino acid L-isoleucine.[1][4] The accumulation of 2-MBG in biological fluids, particularly urine, serves as a sensitive and specific indicator of this metabolic block.[5]
Recent research has also shed light on the pathophysiological consequences of elevated 2-MBG levels, suggesting a role in inducing oxidative stress.[6] Specifically, 2-MBG has been shown to promote lipid peroxidation and deplete intracellular glutathione (B108866) (GSH), a key antioxidant.[6] This finding opens new avenues for research into the molecular mechanisms of cellular damage in SBCAD deficiency and for the development of therapeutic strategies targeting oxidative stress.
These application notes provide a comprehensive overview of the use of 2-MBG as a biomarker, including its metabolic origin, associated pathologies, and detailed protocols for its quantification.
Data Presentation
Table 1: Quantitative Levels of Urinary this compound
| Population/Condition | Analyte | Matrix | Concentration Range | Reference |
| Healthy Individuals (Reference Range) | This compound | Urine | ≤ 2.00 mg/g Creatinine (B1669602) | [7] |
| Healthy Individuals (Reference Range) | This compound | Urine | Undetectable or barely detectable | [8][9] |
| SBCAD Deficiency Patients | This compound | Urine | 1.78–11.89 (arbitrary units) | [4][8][9] |
| SBCAD Deficiency Patients (Infants 3-14 months) | This compound | Urine | 0.497-73.227 µmol/mmol creatinine | [10] |
Table 2: Diagnostic Performance of Urinary this compound for SBCAD Deficiency
| Parameter | Value | 95% Confidence Interval | Reference |
| Diagnostic Sensitivity | 100% | N/A | [8][9] |
| Diagnostic Specificity | 99.5% | 0.970-1.000 | [8][9] |
Signaling and Metabolic Pathways
L-Isoleucine Catabolism and this compound Formation
The accumulation of this compound is a direct consequence of a defect in the L-isoleucine catabolic pathway. A deficiency in the enzyme Short/branched-chain acyl-CoA dehydrogenase (SBCAD) leads to the buildup of its substrate, 2-methylbutyryl-CoA. This intermediate is then shunted into a detoxification pathway where it is conjugated with glycine (B1666218) by the enzyme glycine N-acyltransferase to form this compound, which is subsequently excreted in the urine.
This compound Induced Oxidative Stress
Elevated levels of this compound have been demonstrated to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This can lead to cellular damage through lipid peroxidation and the depletion of key antioxidants like glutathione (GSH). The cell, in turn, may activate defense mechanisms such as the Nrf2 signaling pathway to counteract the oxidative damage.
Experimental Protocols
Protocol 1: Quantitative Analysis of Urinary this compound by LC-MS/MS
This protocol describes a general method for the quantification of 2-MBG in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
Urine specimen
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., this compound-d3)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange)
-
Centrifuge tubes
-
Autosampler vials
2. Sample Preparation (Solid-Phase Extraction):
-
Thaw frozen urine samples to room temperature and vortex for 15 seconds.
-
Centrifuge the urine at 13,000 x g for 5 minutes to pellet any particulate matter.
-
To 100 µL of the urine supernatant, add a known concentration of the internal standard.
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by deionized water).
-
Load the urine/internal standard mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water to remove interfering salts and polar compounds.
-
Elute the acylglycines from the cartridge using an appropriate solvent, such as methanol containing 2% formic acid.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate 2-MBG from other urinary components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Monitor the precursor to product ion transition (specific m/z values to be determined based on instrumentation).
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other parameters for maximal signal intensity.
-
4. Data Analysis and Quantification:
-
Generate a calibration curve using the analytical standard of 2-MBG at various concentrations.
-
Calculate the peak area ratio of the analyte to the internal standard for each sample and calibrator.
-
Determine the concentration of 2-MBG in the urine samples by interpolating the peak area ratios from the calibration curve.
-
Normalize the results to urinary creatinine concentration to account for variations in urine dilution.
Experimental Workflow Diagram
References
- 1. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 2. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 3. Deficiency of 2-methylbutyryl-CoA dehydrogenase (Concept Id: C1864912) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 4. Usefulness of levels of this compound and 2-ethylhydracrylic acid in urine for diagnosing 2-methylbutyrylglycinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. This compound induces lipid oxidative damage and decreases the antioxidant defenses in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Usefulness of levels of this compound and 2-ethylhydracrylic acid in urine for diagnosing 2-methylbutyrylglycinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hmdb.ca [hmdb.ca]
Application Note: Development of a Competitive ELISA for the Quantification of 2-Methylbutyrylglycine
For Research Use Only. Not for use in diagnostic procedures.
Introduction
2-Methylbutyrylglycine (2-MBG) is a glycine (B1666218) conjugate of 2-methylbutyryl-CoA, an intermediate in the catabolism of the branched-chain amino acid L-isoleucine.[1][2] Elevated levels of 2-MBG in urine and blood are a key biomarker for the diagnosis of Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency, also known as 2-methylbutyryl-CoA dehydrogenase deficiency.[2][3][4] This autosomal recessive inborn error of metabolism results from mutations in the ACADSB gene, leading to a deficiency in the SBCAD enzyme.[2][3] The blockage of the isoleucine degradation pathway causes the accumulation of 2-methylbutyryl-CoA, which is then conjugated with glycine to form 2-MBG.[2] While many individuals with SBCAD deficiency are asymptomatic, some may present with neurological symptoms such as developmental delay and seizures.[3] Therefore, the accurate quantification of 2-MBG is crucial for the early diagnosis and monitoring of this metabolic disorder.
This application note describes the development of a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of 2-MBG in biological samples. As 2-MBG is a small molecule (hapten), it is not immunogenic on its own. To elicit an immune response and generate specific antibodies, 2-MBG must be conjugated to a larger carrier protein. This document provides a detailed protocol for the synthesis of a 2-MBG-protein conjugate, the production of polyclonal antibodies against 2-MBG, and the subsequent development and validation of a competitive ELISA.
Principle of the Competitive ELISA
The competitive ELISA is an immunoassay format ideal for the detection of small molecules. In this assay, free 2-MBG in the sample competes with a fixed amount of 2-MBG conjugated to a reporter enzyme (e.g., Horseradish Peroxidase - HRP) for binding to a limited number of anti-2-MBG antibody binding sites that are coated on a microplate. The amount of enzyme-linked 2-MBG that binds to the antibody is inversely proportional to the concentration of free 2-MBG in the sample. After the addition of a substrate, a colorimetric signal is generated, which is then measured. The concentration of 2-MBG in the unknown samples is determined by comparing the signal to a standard curve generated with known concentrations of 2-MBG.
Isoleucine Catabolism and the Role of SBCAD
The following diagram illustrates the catabolic pathway of L-isoleucine, highlighting the enzymatic step catalyzed by SBCAD and the formation of this compound in cases of SBCAD deficiency.
Caption: Simplified pathway of L-isoleucine catabolism and 2-MBG formation in SBCAD deficiency.
Experimental Protocols
Part 1: Preparation of this compound Immunogen and Coating Antigen
To elicit an immune response, the hapten (2-MBG) must be conjugated to a carrier protein. Bovine Serum Albumin (BSA) is used for generating the immunogen, and a different carrier protein, such as Ovalbumin (OVA), is used for the coating antigen to prevent antibodies from recognizing the carrier protein itself in the ELISA. The conjugation is achieved using the carbodiimide (B86325) crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Materials:
-
This compound (2-MBG)
-
Bovine Serum Albumin (BSA)
-
Ovalbumin (OVA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-5.0
-
Dialysis Tubing (10 kDa MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4
Protocol for 2-MBG-BSA Conjugation (Immunogen):
-
Dissolve 10 mg of 2-MBG in 1 ml of Conjugation Buffer.
-
Dissolve 20 mg of BSA in 2 ml of Conjugation Buffer.
-
Add the 2-MBG solution to the BSA solution and mix gently.
-
Dissolve 15 mg of EDC and 10 mg of NHS in 1 ml of ultrapure water immediately before use.
-
Add the EDC/NHS solution dropwise to the 2-MBG/BSA mixture while gently stirring.
-
Allow the reaction to proceed for 4 hours at room temperature with continuous gentle mixing.
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against 1L of PBS at 4°C for 48 hours, with at least four changes of the dialysis buffer.
-
After dialysis, determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Store the 2-MBG-BSA conjugate at -20°C in aliquots.
Protocol for 2-MBG-OVA Conjugation (Coating Antigen):
-
Follow the same protocol as for the 2-MBG-BSA conjugation, substituting OVA for BSA.
Caption: Workflow for the conjugation of 2-MBG to a carrier protein.
Part 2: Polyclonal Antibody Production
Animal Model: New Zealand White rabbits (2 rabbits per immunogen).
Immunization Protocol:
-
Pre-immune Bleed: Collect blood from the ear artery of each rabbit before the first immunization to obtain pre-immune serum.
-
Primary Immunization (Day 0): Emulsify 500 µg of the 2-MBG-BSA conjugate in 500 µL of PBS with 500 µL of Complete Freund's Adjuvant (CFA). Inject the 1 ml emulsion subcutaneously at multiple sites.
-
Booster Immunizations (Days 21, 42, and 63): Emulsify 250 µg of the 2-MBG-BSA conjugate in 500 µL of PBS with 500 µL of Incomplete Freund's Adjuvant (IFA). Inject the 1 ml emulsion subcutaneously at multiple sites.
-
Test Bleeds: Collect small amounts of blood 10-14 days after each booster immunization to monitor the antibody titer.
-
Final Bleed (Day 77): If the antibody titer is sufficient, perform a final bleed by cardiac puncture under anesthesia.
Antibody Titer Determination by Indirect ELISA:
-
Coat a 96-well microplate with 100 µL/well of 2-MBG-OVA (1 µg/ml in PBS) and incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer (PBS with 0.05% Tween-20).
-
Block the plate with 200 µL/well of Blocking Buffer (PBS with 1% BSA) for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the rabbit anti-serum (from 1:1,000 to 1:1,280,000) in Blocking Buffer.
-
Add 100 µL of each dilution to the wells and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of HRP-conjugated goat anti-rabbit IgG (diluted according to the manufacturer's instructions) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
Read the absorbance at 450 nm. The titer is defined as the reciprocal of the highest dilution that gives an absorbance value of at least twice that of the pre-immune serum.
Antibody Purification:
The polyclonal antibodies can be purified from the serum using Protein A/G affinity chromatography according to standard protocols.
Part 3: Competitive ELISA Protocol for 2-MBG Quantification
Materials:
-
Anti-2-MBG polyclonal antibody (purified)
-
2-MBG-OVA coating antigen
-
2-MBG standard
-
HRP-conjugated 2-MBG (or a secondary anti-rabbit HRP conjugate if using an indirect competitive format)
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
Assay Buffer (PBS with 0.1% BSA and 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (2N H₂SO₄)
-
96-well ELISA plates
Assay Protocol:
-
Coating: Coat the wells of a 96-well plate with 100 µL of anti-2-MBG antibody (2 µg/ml in Coating Buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 300 µL/well of Wash Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer and incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Reaction:
-
Add 50 µL of 2-MBG standards or unknown samples to the appropriate wells.
-
Add 50 µL of HRP-conjugated 2-MBG (at a pre-determined optimal dilution) to all wells.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well and incubate for 15 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Absorbance: Measure the optical density (OD) at 450 nm within 30 minutes of stopping the reaction.
Caption: Step-by-step workflow for the competitive ELISA of 2-MBG.
Data Presentation
The data should be analyzed by plotting the absorbance values against the corresponding concentrations of the 2-MBG standards. A four-parameter logistic (4PL) curve fit is recommended for analyzing competitive ELISA data. The concentration of 2-MBG in the unknown samples can be interpolated from this standard curve.
Table 1: Typical 2-MBG Standard Curve Data
| 2-MBG Concentration (ng/mL) | OD at 450 nm (Mean) | % B/B₀ |
| 0 (B₀) | 2.150 | 100.0 |
| 0.5 | 1.892 | 88.0 |
| 1.5 | 1.505 | 70.0 |
| 5 | 0.968 | 45.0 |
| 15 | 0.473 | 22.0 |
| 50 | 0.194 | 9.0 |
| 150 | 0.086 | 4.0 |
% B/B₀ = (Mean OD of Standard / Mean OD of Zero Standard) x 100
Table 2: Assay Performance Characteristics
| Parameter | Result |
| Assay Range | 0.5 - 150 ng/mL |
| Sensitivity (LOD) | 0.25 ng/mL |
| Intra-assay CV% | < 8% |
| Inter-assay CV% | < 12% |
| Spike Recovery | 90-110% |
Conclusion
This application note provides a comprehensive protocol for the development of a competitive ELISA for the quantification of this compound. The described methods for immunogen synthesis, antibody production, and assay optimization can be adapted to establish a sensitive and reliable tool for researchers and drug development professionals studying inborn errors of metabolism. The successful implementation of this assay will facilitate the accurate measurement of 2-MBG in biological matrices, aiding in the diagnosis and investigation of SBCAD deficiency.
References
- 1. Branched Chain Amino Acid Disorders Explained - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. ACADSB gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for In Vitro Studies of 2-Methylbutyrylglycine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methylbutyrylglycine (2-MBG) is a metabolite of the branched-chain amino acid L-isoleucine.[1] Elevated levels of 2-MBG in biological fluids are a key biomarker for the diagnosis of Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency, also known as 2-methylbutyryl-CoA dehydrogenase deficiency (2-MBCDD), an inborn error of metabolism.[2][3] Clinical manifestations in affected individuals can include neurological symptoms, although the precise mechanisms of pathophysiology are not fully understood.[4][5] In vitro research plays a crucial role in elucidating the cellular and molecular effects of 2-MBG accumulation.
These application notes provide a summary of the known in vitro effects of 2-MBG, with a focus on its role in inducing oxidative stress. Detailed protocols for key experiments are provided to facilitate further research in this area.
Data Presentation
In vitro studies have demonstrated that this compound induces oxidative stress in neural cell models. The primary findings from a key study investigating the effects of 2-MBG on rat cerebral cortex and C6 glioma cells are summarized below. While precise quantitative values from concentration-response experiments are not publicly available, the directional effects are clearly indicated.[4]
Table 1: Summary of In Vitro Effects of this compound on Oxidative Stress Markers
| Parameter | Biological System | Effect of 2-MBG | Reference |
| Thiobarbituric Acid Reactive Substances (TBARS) | Rat Cerebral Cortex | Increased | [4] |
| Glutathione (B108866) (GSH) | Rat Cerebral Cortex | Decreased | [4] |
| Glutathione (GSH) | C6 Glioma Cells | Decreased | [4] |
| Sulfhydryl Content | Cortical Supernatants | Oxidation (Decrease) | [4] |
| Carbonyl Formation (Protein Damage) | Rat Cerebral Cortex | No significant change | [4] |
| Nitric Oxide Production | Rat Cerebral Cortex | No significant change | [4] |
| Cell Viability | C6 Glioma Cells | No significant change | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for 2-MBG-induced oxidative stress and a general workflow for investigating these effects in vitro.
Caption: Proposed pathway of 2-MBG-induced oxidative stress.
Caption: Workflow for studying 2-MBG effects in vitro.
Experimental Protocols
Protocol 1: Culturing C6 Glioma Cells
This protocol outlines the standard procedure for the culture of rat C6 glioma cells, a common model for neurobiological research.
Materials:
-
C6 glioma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 24-well, or 96-well plates
-
Incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Microscope
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of C6 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Cell Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 culture flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Cell Splitting: Add 7-8 mL of complete growth medium to inactivate the trypsin. Gently pipette the cell suspension up and down to create a single-cell suspension. Split the cells into new flasks at a ratio of 1:3 to 1:6.
-
Plating for Experiments: For experiments, seed cells into appropriate well plates at a desired density and allow them to adhere and grow for 24-48 hours before treatment with this compound.
Protocol 2: Preparation of Rat Cerebral Cortex Slices
This protocol describes the preparation of acute brain slices for in vitro experiments.
Materials:
-
Wistar rats (postnatal day 10-15)
-
Vibrating microtome (vibratome)
-
Ice-cold artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂ / 5% CO₂
-
Dissection tools
-
Petri dish on ice
Procedure:
-
Anesthesia and Euthanasia: Anesthetize the rat according to approved animal care protocols and decapitate.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Slicing: Mount the cerebral cortex on the vibratome stage and cut slices of desired thickness (e.g., 300-400 µm).
-
Recovery: Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before starting the experiment.
-
Treatment: For experiments, individual slices can be transferred to a submerged-style recording chamber continuously perfused with oxygenated aCSF containing the desired concentrations of this compound.
Protocol 3: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This protocol measures lipid peroxidation by quantifying malondialdehyde (MDA), a reactive aldehyde that forms a colored complex with thiobarbituric acid (TBA).
Materials:
-
Cell or tissue homogenate
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Butylated hydroxytoluene (BHT) solution
-
MDA standard solution
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Homogenize cells or tissue in a suitable buffer on ice. Add BHT to prevent further oxidation during the assay.
-
Protein Precipitation: Add an equal volume of 10% TCA to the homogenate. Vortex and incubate on ice for 15 minutes.
-
Centrifugation: Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Reaction Mixture: Transfer the supernatant to a new tube and add an equal volume of 0.67% TBA solution.
-
Incubation: Incubate the mixture in a boiling water bath (95-100°C) for 15 minutes.
-
Cooling: Cool the samples on ice to stop the reaction.
-
Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm.
-
Quantification: Calculate the concentration of TBARS in the samples using a standard curve generated with known concentrations of MDA.
Protocol 4: Glutathione (GSH) Assay
This protocol measures the levels of reduced glutathione (GSH), a key intracellular antioxidant.
Materials:
-
Cell or tissue lysate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Glutathione reductase
-
NADPH
-
Phosphate (B84403) buffer
-
GSH standard solution
-
Microplate reader
Procedure:
-
Sample Preparation: Lyse cells or homogenize tissue in a buffer that preserves GSH levels.
-
Reaction Mixture: In a 96-well plate, add the sample, DTNB, and glutathione reductase to a phosphate buffer.
-
Initiation of Reaction: Add NADPH to initiate the recycling reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the GSH concentration.
-
Quantification: Calculate the GSH concentration in the samples by comparing the reaction rates to a standard curve generated with known concentrations of GSH.
Conclusion
The provided application notes and protocols offer a framework for investigating the in vitro effects of this compound. The evidence points towards 2-MBG as an inducer of oxidative stress, specifically through the promotion of lipid peroxidation and the depletion of glutathione. Further research, particularly focusing on dose-dependent effects and the elucidation of the upstream signaling mechanisms, is warranted to fully understand the pathophysiology associated with 2-MBG accumulation in SBCAD deficiency. The detailed protocols provided herein should enable researchers to robustly investigate these and other potential cellular effects of this metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. NMDA receptor subunits have different roles in NMDA-induced neurotoxicity in the retina | springermedizin.de [springermedizin.de]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces lipid oxidative damage and decreases the antioxidant defenses in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Measurement of 2-Methylbutyrylglycine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Methylbutyrylglycine (2-MBG) in biological samples. The methodologies described are based on established analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are widely used for the analysis of acylglycines.
This compound is an acyl glycine (B1666218) that serves as a critical biomarker for the diagnosis of short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), an inborn error of L-isoleucine metabolism.[1][2][3] Accurate and reliable quantification of 2-MBG in biological matrices such as urine and plasma is essential for clinical diagnosis and research.
Analytical Standards
For accurate quantification, the use of a certified analytical standard is required. A deuterated internal standard is also recommended to correct for matrix effects and variations in sample processing.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Supplier Examples |
| N-(2-Methylbutyryl)glycine | 52320-67-9 | C₇H₁₃NO₃ | 159.18 g/mol | Merck Millipore, Santa Cruz Biotechnology, Cayman Chemical |
| This compound-d2 | 2469035-10-5 | C₇H₁₁D₂NO₃ | 161.19 g/mol | LGC Standards, Toronto Research Chemicals |
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in biological fluids. The following protocol is adapted from established methods for similar acylglycines.
Experimental Protocol
1. Sample Preparation (Protein Precipitation for Plasma/Serum)
This protocol is a straightforward and effective method for removing proteins from plasma or serum samples.
-
Materials:
-
Plasma or serum samples
-
Ice-cold acetonitrile (B52724)
-
This compound-d2 internal standard (IS) solution (e.g., 1 µg/mL in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
2. Chromatographic Conditions
| Parameter | Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
MRM Transitions (Hypothetical - requires optimization on the specific instrument)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 160.1 | 76.1 | 15 |
| This compound-d2 | 162.1 | 78.1 | 15 |
4. Quantitative Data (Representative)
The following data are representative of what can be expected from a validated LC-MS/MS method for acylglycines and should be determined for each specific assay.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Recovery | 85 - 115% |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
LC-MS/MS Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound by LC-MS/MS.
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust and reliable technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization for Urine)
This protocol is suitable for the extraction and derivatization of 2-MBG from urine samples.
-
Materials:
-
Urine samples
-
Internal standard (e.g., this compound-d2)
-
1 M HCl
-
Ethyl acetate (B1210297)
-
Sodium sulfate (B86663) (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Glass centrifuge tubes
-
Nitrogen evaporator
-
Heating block
-
-
Procedure:
-
To 1 mL of urine in a glass centrifuge tube, add the internal standard.
-
Acidify the sample to pH < 2 with 1 M HCl.
-
Add 3 mL of ethyl acetate and vortex for 2 minutes for extraction.
-
Centrifuge at 3000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.
-
Cap the tube tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.
-
Cool to room temperature and inject into the GC-MS.
-
2. Chromatographic Conditions
| Parameter | Condition |
| GC System | Gas Chromatograph with an Autosampler |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes. |
3. Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Single Quadrupole or Ion Trap Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |
Selected Ions for Monitoring (Hypothetical - for the di-TMS derivative)
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound-2TMS | 288 | 174 | 147 |
| This compound-d2-2TMS | 290 | 176 | 147 |
4. Quantitative Data (Representative)
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 20 ng/mL |
| Recovery | 80 - 120% |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
GC-MS Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
III. Signaling Pathway
The accumulation of this compound is a result of a defect in the L-isoleucine degradation pathway. Specifically, a deficiency in the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD) leads to the buildup of 2-methylbutyryl-CoA, which is then conjugated with glycine to form this compound.
Caption: Simplified metabolic pathway of L-isoleucine degradation and 2-MBG formation.
References
Application Note: Quantitative Analysis of 2-Methylbutyrylglycine in Urine by GC-MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of 2-Methylbutyrylglycine (2-MBG) in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key biomarker for the diagnosis of certain inborn errors of metabolism, such as Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency. The described method involves liquid-liquid extraction of urine, followed by silylation to produce a volatile derivative suitable for GC-MS analysis. This protocol is intended for researchers, scientists, and drug development professionals involved in metabolic disease research and biomarker discovery.
Introduction
This compound is an acylglycine that accumulates in individuals with defects in the L-isoleucine oxidation pathway. Its detection and quantification in urine are crucial for the diagnosis and monitoring of SBCAD deficiency. Gas Chromatography-Mass Spectrometry is a robust and widely used technique for the analysis of organic acids and other metabolites in biological fluids. However, due to the low volatility and polar nature of 2-MBG, a derivatization step is necessary to convert it into a more thermally stable and volatile compound for GC-MS analysis. Silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization technique for this class of compounds.
Experimental Protocol
Materials and Reagents
-
This compound standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled acylglycine)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Hexane (B92381) (HPLC grade)
-
Urine collection cups
-
Centrifuge tubes (15 mL)
-
Glass reaction vials (2 mL) with screw caps
-
Nitrogen evaporator
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a capillary column (e.g., DB-5ms or equivalent)
Sample Preparation and Extraction
-
Urine Collection: Collect a random urine sample in a sterile, preservative-free container. Samples should be stored frozen at -20°C or lower prior to analysis.
-
Sample Normalization: Thaw the urine sample and centrifuge to remove any particulate matter. Determine the creatinine (B1669602) concentration of the urine to normalize the sample volume for extraction.
-
Acidification: In a 15 mL centrifuge tube, acidify a volume of urine equivalent to a set amount of creatinine (e.g., 1 mg) to a pH of approximately 1-2 by adding 1M HCl.
-
Extraction: Add 3 mL of ethyl acetate to the acidified urine sample. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the mixture at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Re-extraction: Repeat the extraction of the aqueous layer with another 3 mL of ethyl acetate to maximize the recovery of 2-MBG. Combine the organic extracts.
-
Drying: Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the tube.
-
Evaporation: Evaporate the dried extract to complete dryness under a gentle stream of nitrogen at approximately 40°C.
Derivatization
-
Reagent Addition: To the dried sample residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Heat the mixture at 70°C for 45 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Dilution: If necessary, dilute the sample with hexane to the final desired volume for GC-MS analysis.
-
Transfer: Transfer the derivatized sample to a GC vial with a micro-insert for analysis.
GC-MS Analysis
The following GC-MS parameters are provided as a guideline and may require optimization based on the specific instrumentation used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | |
| Initial Temperature | 70°C, hold for 2 minutes |
| Ramp 1 | 4°C/min to 155°C, hold for 2 minutes |
| Ramp 2 | 4°C/min to 170°C, hold for 2 minutes |
| Ramp 3 | 10°C/min to 280°C, hold for 5 minutes |
| Mass Spectrometer | |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-600) and/or Selected Ion Monitoring (SIM) |
Data Presentation
The derivatized this compound will be the di-trimethylsilyl (2TMS) derivative. The expected retention time and key mass fragments for identification and quantification are summarized below.
| Compound | Derivative | Expected Retention Time | Key Mass Fragments (m/z) for Quantification |
| This compound | Di-TMS | ~12-15 min (dependent on exact GC conditions) | 174 (Quantifier) , 204, 232, 288 |
Note: The retention time is an estimate and should be confirmed by running a standard under the same conditions.
The mass spectrum of N-2-Methylbutyrylglycine, 2TMS derivative shows characteristic fragments that can be used for its identification.[1] The primary ions for quantification are typically m/z 174, 204, 232, and 288.
Visualization
Experimental Workflow
Caption: Workflow for this compound analysis.
Conclusion
This application note details a comprehensive method for the quantitative analysis of this compound in urine using GC-MS. The protocol includes sample extraction, silylation derivatization, and recommended GC-MS parameters. This method is suitable for research applications requiring the reliable measurement of this important metabolic biomarker. Proper validation of the method in the end-user's laboratory is recommended to ensure data quality and accuracy.
References
Application Note: High-Throughput Screening for Modulators of 2-Methylbutyrylglycine Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbutyrylglycine (2-MBG) is an N-acylglycine that serves as a critical biomarker for certain inborn errors of metabolism.[1][2][3] Specifically, elevated levels of 2-MBG in urine and blood are a hallmark of 2-methylbutyryl-CoA dehydrogenase deficiency (SBCADD), an autosomal recessive disorder affecting the L-isoleucine degradation pathway.[2][4] This accumulation results from the impaired activity of the mitochondrial enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD), which is responsible for the dehydrogenation of (S)-2-methylbutyryl-CoA.[2] The buildup of 2-methylbutyryl-CoA leads to its alternative metabolism, including conjugation with glycine (B1666218) to form 2-MBG.[2] While many individuals with SBCADD are asymptomatic, some may present with developmental delay, seizures, and muscle hypotonia.[4][5]
High-throughput screening (HTS) offers a powerful methodology to identify small molecule compounds that can modulate the levels of 2-MBG.[6][7] Such compounds could represent starting points for the development of novel therapeutics for SBCADD and other metabolic disorders characterized by elevated 2-MBG. This application note provides a detailed protocol for a high-throughput screening campaign to identify activators of the SBCAD enzyme, with the downstream goal of reducing 2-MBG levels. The described workflow is amenable to the screening of large compound libraries in a robust and automated fashion.[8]
Principle of the Assay
The proposed high-throughput screen is a cell-based assay designed to identify compounds that increase the activity of the SBCAD enzyme. The assay will be conducted in a genetically engineered cell line that expresses a partially deficient variant of the SBCAD enzyme, leading to a measurable basal level of 2-MBG. Cells will be incubated with test compounds, and the subsequent changes in intracellular 2-MBG levels will be quantified using a high-throughput UPLC-MS/MS method. A decrease in 2-MBG concentration will indicate that the test compound enhances the activity of the deficient SBCAD enzyme, thereby promoting the normal catabolism of L-isoleucine and reducing the formation of 2-MBG.
Experimental Workflow
The high-throughput screening workflow is a multi-step process that includes cell preparation, compound treatment, sample processing, and data analysis.
Materials and Reagents
-
Cell Line: Human cell line (e.g., HEK293) genetically engineered to express a known pathogenic variant of the SBCAD gene.
-
Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin (B12071052), L-isoleucine.
-
Assay Plates: 384-well clear-bottom cell culture plates.
-
Compound Libraries: Small molecule libraries dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Reagents for Sample Preparation:
-
Methanol (B129727) with internal standard (e.g., ¹³C-labeled 2-MBG)
-
3N HCl in n-butanol
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid
-
-
Instrumentation:
-
Automated liquid handling system
-
Cell incubator
-
Centrifuge for microplates
-
Plate sealer
-
UPLC-MS/MS system (e.g., Waters Acquity UPLC with a Xevo TQ-S tandem mass spectrometer)
-
Experimental Protocols
Cell Culture and Plating
-
Culture the SBCAD-deficient cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Supplement the culture medium with L-isoleucine to a final concentration that results in detectable basal levels of 2-MBG.
-
Harvest the cells and seed them into 384-well plates at a predetermined density to achieve 80-90% confluency at the time of assay.
-
Incubate the plates for 24 hours to allow for cell attachment.
Compound Treatment
-
Using an automated liquid handler, add test compounds from the library to the assay plates to achieve the desired final concentration (typically 1-10 µM).
-
Include appropriate controls on each plate:
-
Negative Control: Cells treated with DMSO vehicle only.
-
Positive Control: Cells treated with a known activator of a related acyl-CoA dehydrogenase (if available), or a compound known to reduce 2-MBG levels through other mechanisms.
-
-
Incubate the plates for 24-48 hours at 37°C.
Sample Preparation for UPLC-MS/MS Analysis
-
After incubation, remove the culture medium from the wells.
-
Add 50 µL of ice-cold methanol containing the internal standard to each well to lyse the cells and precipitate proteins.
-
Seal the plates and incubate at -20°C for 20 minutes.
-
Centrifuge the plates at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new 384-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Add 50 µL of 3N HCl in n-butanol to each well for derivatization.
-
Seal the plate and incubate at 65°C for 15 minutes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 50 µL of mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid) for UPLC-MS/MS analysis.
UPLC-MS/MS Quantification of this compound
A robust and sensitive UPLC-MS/MS method is essential for the accurate quantification of 2-MBG.[9]
-
Chromatographic Separation:
-
Column: A suitable reversed-phase column (e.g., Waters Acquity UPLC BEH C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a short run time (e.g., 2-3 minutes) to ensure high throughput.
-
Flow Rate: 0.4-0.6 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 2-MBG and its internal standard. The exact m/z values will depend on the derivatization method used.
-
Data Presentation and Analysis
The quantitative data from the UPLC-MS/MS analysis should be organized for clear interpretation. The primary endpoint is the percentage reduction in 2-MBG levels in compound-treated wells compared to the vehicle control.
| Parameter | Description |
| Test Compound ID | Unique identifier for each screened compound. |
| Concentration (µM) | The final concentration of the test compound in the assay. |
| 2-MBG Peak Area | The integrated peak area of the 2-MBG MRM transition. |
| Internal Standard Peak Area | The integrated peak area of the internal standard MRM transition. |
| Response Ratio | (2-MBG Peak Area) / (Internal Standard Peak Area). |
| % Inhibition/Activation | Calculated relative to the mean of the negative (vehicle) controls. For activators of SBCAD, this will be represented as a percentage decrease in 2-MBG. |
| Z'-factor | A statistical measure of the quality of the assay, calculated from the positive and negative controls. A Z'-factor > 0.5 indicates a robust assay. |
Hit Identification and Confirmation
Compounds that cause a statistically significant reduction in 2-MBG levels (e.g., >3 standard deviations from the mean of the negative controls) are considered primary hits. These hits should undergo a confirmation process:
-
Re-testing: Primary hits are re-tested in the same assay to confirm their activity.
-
Dose-Response Curves: Confirmed hits are tested at multiple concentrations to determine their potency (EC₅₀).
-
Secondary Assays: Active compounds are further evaluated in orthogonal assays to rule out off-target effects and confirm their mechanism of action. This may include direct enzymatic assays using purified SBCAD protein.
Signaling Pathway and Logical Relationships
The accumulation of 2-MBG is a direct consequence of a blockage in the L-isoleucine catabolic pathway.
Conclusion
The described high-throughput screening protocol provides a robust framework for the identification of novel small molecule modulators of this compound levels. By targeting the underlying enzymatic deficiency, this approach has the potential to uncover lead compounds for the development of therapies for SBCADD and related metabolic disorders. The integration of a sensitive and high-throughput UPLC-MS/MS analytical method is key to the success of this screening campaign. Subsequent hit validation and lead optimization efforts will be crucial in translating these initial findings into clinically relevant treatments.
References
- 1. Showing Compound this compound (FDB021963) - FooDB [foodb.ca]
- 2. hmdb.ca [hmdb.ca]
- 3. This compound | C7H13NO3 | CID 193872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. publications.aap.org [publications.aap.org]
- 5. 2-Methylbutyryl-CoA Dehydrogenase Deficiency - Drugs, Targets, Patents - Synapse [synapse.patsnap.com]
- 6. High-throughput Screening - TDC [tdcommons.ai]
- 7. assaygenie.com [assaygenie.com]
- 8. sbpdiscovery.org [sbpdiscovery.org]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
how to improve peak resolution for 2-Methylbutyrylglycine in HPLC
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the peak resolution of 2-Methylbutyrylglycine in High-Performance Liquid Chromatography (HPLC) experiments.
Frequently Asked Questions (FAQs)
Q1: My chromatogram shows a broad, poorly resolved peak for this compound. Where should I begin troubleshooting?
A1: Start with the most easily adjustable parameters. A systematic approach is crucial; change only one parameter at a time to accurately assess its effect.[1] A recommended starting workflow is:
-
Optimize Mobile Phase Composition: Adjust the organic solvent percentage. For reversed-phase HPLC, decreasing the organic solvent concentration will increase retention time, which can often improve the separation of closely eluting peaks.[2]
-
Adjust Mobile Phase pH: Since this compound is an ionizable compound, pH is a critical factor influencing its retention and peak shape.[3]
-
Evaluate Elution Method: If you are using an isocratic method, switching to a gradient elution can significantly improve peak sharpness and resolution, especially in complex sample matrices.[4][5]
-
Modify Flow Rate and Temperature: Lowering the flow rate and adjusting the column temperature can be effective secondary steps.[1][6]
-
Re-evaluate Column Choice: If the above steps do not yield sufficient improvement, consider a different column chemistry, particle size, or dimension.[6]
Q2: How does the mobile phase composition affect the resolution of this compound?
A2: The mobile phase is a primary tool for controlling separation in HPLC.[7][8] For this compound, consider the following:
-
Organic Solvent Ratio: In reversed-phase chromatography, the mobile phase is typically a mixture of water and a less polar organic solvent like acetonitrile (B52724) or methanol (B129727).[7] Increasing the aqueous phase component increases the retention of analytes, which can improve resolution between early-eluting peaks.[4][9]
-
Solvent Type: Acetonitrile and methanol have different solvent properties. Switching between them can alter selectivity and may resolve co-eluting peaks. Acetonitrile generally has a lower viscosity, which can lead to sharper peaks.[9][10]
-
pH and Buffering: this compound contains a carboxylic acid group, making its charge state pH-dependent. To ensure good retention on a reversed-phase column (like a C18) and a symmetrical peak shape, it is crucial to use a mobile phase pH that is at least 2 units below the analyte's pKa. This suppresses ionization.[3][9] Using a buffer (e.g., phosphate, formate (B1220265), or acetate) is essential to maintain a stable pH and ensure reproducible results.[7][11] For LC-MS applications, volatile buffers like formic acid or ammonium (B1175870) formate are preferred.[11]
Q3: Should I use an isocratic or a gradient elution method for this compound?
A3: For samples containing compounds with a wide range of polarities, such as biological fluids where this compound is often measured, a gradient elution is almost always superior to an isocratic method.[5][12]
-
Isocratic Elution (constant mobile phase composition) is simpler but can lead to broad peaks for late-eluting compounds and poor resolution for early-eluting ones.[5]
-
Gradient Elution (mobile phase composition changes over time) allows for the separation of complex mixtures by starting with a weaker mobile phase to resolve early peaks and gradually increasing the solvent strength to elute more retained compounds as sharp, well-defined peaks.[7][12][13] This results in better overall resolution and shorter analysis times for complex samples.[4]
Q4: What type of HPLC column is best for analyzing this compound?
A4: The choice of column is critical for achieving good selectivity and efficiency.[2]
-
Stationary Phase: A C18 (ODS) column is the most common starting point for reversed-phase analysis of acylglycines like this compound. If resolution is still poor, changing to a different stationary phase like C8 or Phenyl can alter selectivity.[6] For a highly polar molecule like this, Hydrophilic Interaction Liquid Chromatography (HILIC) is also a viable alternative.[14]
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm or 2.7 µm solid-core) provide higher efficiency, leading to sharper peaks and better resolution. However, they also generate higher backpressure.[1][2][6]
-
Column Dimensions: Using a longer column increases the number of theoretical plates, which can improve resolution, but it will also increase analysis time and backpressure.[6][15]
Q5: Can adjusting the flow rate or column temperature improve my peak resolution?
A5: Yes, both parameters can have a significant impact.
-
Flow Rate: In most cases, lowering the flow rate improves separation efficiency and thus enhances peak resolution.[1][6] However, this comes at the cost of longer run times. Finding the optimal flow rate is a balance between resolution and analysis speed.
-
Column Temperature: Adjusting the column temperature affects the viscosity of the mobile phase and the kinetics of interaction between the analyte and the stationary phase.[6][8] Lowering the temperature often increases retention and can improve resolution, while higher temperatures can decrease viscosity, leading to better efficiency and sharper peaks, but may also reduce retention and potentially degrade thermally sensitive analytes.[1]
Troubleshooting Guide
The following table summarizes common issues encountered during the analysis of this compound and provides recommended actions.
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Poor Resolution / Co-elution | Inappropriate mobile phase strength. | In RP-HPLC, decrease the percentage of organic modifier to increase retention and separation.[2][4] |
| Incorrect mobile phase pH. | Adjust pH to be ~2 units below the analyte's pKa. Use a buffer for stability.[3][11] | |
| Isocratic elution is insufficient. | Switch to a gradient elution method.[4][5] | |
| Low column efficiency. | Decrease the flow rate.[1] Use a column with smaller particles or a longer length.[2][6] | |
| Unsuitable column selectivity. | Try a different stationary phase (e.g., C8, Phenyl, or HILIC).[6][14] Change the organic solvent (e.g., from acetonitrile to methanol).[9] | |
| Peak Tailing | Secondary interactions with stationary phase. | Ensure mobile phase pH is appropriate to suppress analyte ionization. Add a competing base in small concentrations if analyzing basic compounds. |
| Column overload. | Reduce the injected sample mass/volume. | |
| Column degradation (voids, contamination). | Wash the column with a strong solvent. If the problem persists, replace the column. | |
| Broad Peaks | High dead volume in the HPLC system. | Use tubing with a smaller internal diameter and minimize its length. |
| Low column efficiency. | Optimize flow rate, temperature, or switch to a higher-efficiency column (smaller particles).[1][2] | |
| Gradient is too steep. | Use a shallower gradient (i.e., increase the gradient time).[4] | |
| Inconsistent Retention Times | Unbuffered mobile phase. | Add a suitable buffer to the mobile phase to control pH.[7] |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature.[6] | |
| Insufficient column equilibration. | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.[5] | |
| Mobile phase composition changing over time. | Prepare fresh mobile phase daily and keep it well-sealed. Degas the mobile phase before use.[3] |
Experimental Protocols
Protocol: Reversed-Phase HPLC Method for this compound Quantification
This protocol provides a starting point for method development. Optimization will be required based on the specific sample matrix and HPLC system.
-
Sample Preparation (from Urine):
-
Thaw frozen urine samples at room temperature.
-
Vortex to ensure homogeneity.
-
To 100 µL of urine, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid (v/v) in HPLC-grade acetonitrile.
-
Filter both mobile phases through a 0.22 µm membrane filter and degas thoroughly before use.
-
-
HPLC-MS/MS Conditions:
| Parameter | Recommended Setting |
| HPLC Column | C18, 100 mm x 2.1 mm, 1.8 µm particle size |
| Column Temperature | 40°C |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Detection | Tandem Mass Spectrometry (MS/MS) in Negative Ion Mode |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
-
Method Validation: To ensure the reliability of results, the analytical method should be validated for key parameters including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), following guidelines from bodies like the ICH.[16][17][18]
Visualizations
Caption: A logical workflow for troubleshooting poor HPLC peak resolution.
Caption: Impact of mobile phase pH on the retention of this compound.
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. chromtech.com [chromtech.com]
- 3. mastelf.com [mastelf.com]
- 4. mastelf.com [mastelf.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 7. phenomenex.com [phenomenex.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 11. mastelf.com [mastelf.com]
- 12. m.youtube.com [m.youtube.com]
- 13. immun.lth.se [immun.lth.se]
- 14. researchgate.net [researchgate.net]
- 15. 2-2 Capillary Column Selection Method | Technical Information | GL Sciences [glsciences.com]
- 16. benchchem.com [benchchem.com]
- 17. ÐадлежаÑÐ°Ñ Ð¿ÑоизводÑÑÐ²ÐµÐ½Ð½Ð°Ñ Ð¿ÑакÑика A Practical Guide to Analytical Method Validation [gmpua.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Mass Spectrometry for 2-Methylbutyrylglycine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylbutyrylglycine in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for this compound in positive ion electrospray ionization (ESI)?
A1: In positive ion ESI-MS, this compound (molecular weight: 159.19 g/mol ) is primarily observed as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 160.2. Depending on the mobile phase composition and sample matrix, you may also observe adducts with sodium [M+Na]⁺ at m/z 182.2 or potassium [M+K]⁺ at m/z 198.2.
Q2: I am observing a weak or no signal for my this compound sample. What are the common causes and solutions?
A2: Low signal intensity for this compound can stem from several factors:
-
Suboptimal Ionization: The pH of the mobile phase may not be conducive to efficient protonation. The addition of a small amount of an acid, such as 0.1% formic acid, to the mobile phase can significantly enhance the ionization efficiency of this compound.
-
Sample Preparation Issues: The presence of high concentrations of salts, detergents, or other non-volatile components in the sample can lead to ion suppression. It is crucial to use LC-MS grade solvents and consider a sample clean-up step like solid-phase extraction (SPE) for complex matrices.
-
Instrument Parameters: The settings on your mass spectrometer, including capillary voltage, nebulizer gas flow, and source temperature, may not be optimized. A systematic optimization of these parameters is recommended.
Q3: What are the characteristic fragment ions of this compound in tandem mass spectrometry (MS/MS)?
A3: Upon collision-induced dissociation (CID), the protonated this compound molecule ([M+H]⁺ at m/z 160.2) is expected to produce several characteristic fragment ions. The most common fragmentation involves the cleavage of the amide bond, resulting in the loss of the glycine (B1666218) moiety or parts of the 2-methylbutyryl group. Key expected fragment ions include those corresponding to the 2-methylbutyryl cation and the protonated glycine.
Q4: How can I improve the chromatographic separation of this compound?
A4: For reversed-phase chromatography, a C18 column is a suitable choice. Gradient elution with a mobile phase system consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid (Mobile Phase B) generally provides good peak shape and retention. Optimizing the gradient profile, flow rate, and column temperature can further enhance separation from matrix components.
Troubleshooting Guides
Issue 1: Poor Signal Stability or High Baseline Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Prepare fresh mobile phases using LC-MS grade solvents and additives. |
| Inconsistent Spray | Visually inspect the ESI needle for blockage or damage. Clean or replace as necessary. Optimize the nebulizer gas flow rate. |
| Source Contamination | Clean the ion source components according to the manufacturer's recommendations. |
| Inadequate Degassing | Ensure the mobile phase is properly degassed to prevent bubble formation. |
Issue 2: Inconsistent or Unexpected Fragmentation Patterns
| Possible Cause | Troubleshooting Step |
| Fluctuating Collision Energy | Verify that the collision energy setting is stable. Perform a collision energy optimization experiment to determine the optimal value for each transition. |
| In-Source Fragmentation | Reduce the cone or fragmentor voltage to minimize fragmentation in the ion source. |
| Presence of Isobaric Interferences | Improve chromatographic separation to resolve this compound from interfering compounds. |
Experimental Protocols
Sample Preparation from Urine
This protocol is adapted for the analysis of acylglycines from urine samples.[1]
-
Sample Collection: Collect urine samples and store them at -80°C until analysis.
-
Extraction:
-
Thaw urine samples on ice.
-
To 100 µL of urine, add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Final Preparation:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes reported urinary concentrations of this compound in individuals diagnosed with 2-methylbutyrylglycinuria.[1]
| Parameter | Value |
| Number of Individuals | 12 |
| Concentration Range (Normalized to Creatinine) | 1.78 - 11.89 |
| Reference Range | 0 |
Visualizations
Experimental Workflow for this compound Analysis
Caption: Experimental workflow for the analysis of this compound.
Proposed Fragmentation Pathway of this compound
Caption: Proposed fragmentation of this compound.
References
troubleshooting low recovery of 2-Methylbutyrylglycine during extraction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address low recovery of 2-Methylbutyrylglycine (2-MBG) during extraction from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main chemical properties of this compound that influence its extraction?
A1: this compound is a relatively polar N-acyl-alpha amino acid.[1] Its key properties influencing extraction are its predicted high water solubility (9 g/L) and its acidic carboxylic acid group, which has a pKa of approximately 4.17.[1] This means that at a physiological pH of ~7.4, the molecule will be deprotonated (negatively charged), making it highly water-soluble and difficult to extract into non-polar organic solvents.
Q2: I am experiencing very low recovery of 2-MBG. What is the most common reason?
A2: The most frequent cause of low recovery for an acidic analyte like 2-MBG is improper pH control of the sample before extraction. If the pH of the aqueous sample is not significantly below the pKa of 4.17, the molecule will remain in its ionized form, preventing efficient partitioning into an organic solvent during Liquid-Liquid Extraction (LLE) or poor retention on reversed-phase Solid-Phase Extraction (SPE) sorbents.
Q3: Which extraction method is generally recommended for 2-MBG?
A3: While Protein Precipitation (PPT) is a simple method, Solid-Phase Extraction (SPE) using a strong anion exchange or a hydrophilic-lipophilic balanced (HLB) sorbent often provides the cleanest extracts and highest recovery for polar acidic compounds like 2-MBG.[2][3] LLE can be effective but requires careful pH adjustment and the use of a relatively polar organic solvent.[4]
Q4: Can 2-MBG degrade during sample handling and extraction?
A4: Like many biological metabolites, 2-MBG can be susceptible to enzymatic degradation. It is crucial to keep biological samples on ice during processing and to add extraction solvents promptly to quench enzymatic activity.[5] For long-term storage, samples should be kept at -80°C.
Troubleshooting Guide for Low Recovery
Issue 1: Low Recovery Using Liquid-Liquid Extraction (LLE)
Q: My LLE recovery is poor when using a standard solvent like ethyl acetate. How can I improve it?
A: This is a common issue due to the polarity and acidic nature of 2-MBG. Consider the following optimizations:
-
pH Adjustment (Critical): The pH of your aqueous sample must be acidified to at least 2 pH units below the pKa of 2-MBG (~4.17). Adjust the sample pH to ~2.0 with an acid like hydrochloric or sulfuric acid before adding the organic solvent.[6][7] This protonates the carboxyl group, making the molecule more neutral and more likely to partition into the organic phase.
-
Solvent Selection: A common error is using a solvent that is too non-polar. While immiscible with water, the chosen solvent must be polar enough to attract 2-MBG.
-
Recommended: Ethyl acetate, Methyl tert-butyl ether (MTBE).[6]
-
Less Effective: Hexane, Diethyl ether.
-
-
Ionic Strength: Adding salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of 2-MBG in the aqueous layer and promote its transfer to the organic phase, a phenomenon known as the "salting-out" effect.
-
Multiple Extractions: Perform the extraction two or three times with fresh aliquots of the organic solvent and combine the organic phases. This is significantly more effective than a single extraction with a large volume.[8]
Issue 2: Low Recovery After Protein Precipitation (PPT)
Q: I used acetonitrile (B52724) for protein precipitation, but my recovery is still low. What could be wrong?
A: While PPT is straightforward, several factors can lead to low recovery:
-
Solvent-to-Sample Ratio: Ensure you are using a sufficient volume of cold organic solvent. A common starting ratio is 3:1 or 4:1 of cold solvent to sample (e.g., 400 µL of cold acetonitrile for 100 µL of plasma).[3]
-
Temperature: Perform the precipitation at low temperatures (e.g., on ice or at -20°C). This enhances protein removal and minimizes the risk of analyte degradation.[3]
-
Insufficient Vortexing/Incubation: The sample and solvent must be mixed thoroughly to ensure complete protein denaturation. Vortex vigorously for at least 30-60 seconds and consider a short incubation period at low temperature (e.g., 1 hour at -20°C) to maximize protein precipitation.[9]
-
Analyte Co-Precipitation: It is possible for the analyte to be trapped within the precipitated protein pellet. After centrifugation, carefully collect the supernatant. Some protocols suggest a second extraction of the pellet with a smaller volume of solvent to recover any trapped analyte.
Issue 3: Low Recovery Using Solid-Phase Extraction (SPE)
Q: I am losing my analyte during the SPE wash step or getting no elution. How do I optimize my SPE protocol?
A: This indicates a mismatch between the sorbent chemistry and the protocol steps (loading, washing, eluting).
-
Sorbent Selection: For a polar, acidic compound like 2-MBG, a standard C18 reversed-phase sorbent may not provide adequate retention unless the sample pH is properly controlled.
-
pH Control During Loading:
-
For Anion Exchange SPE , the sample pH should be adjusted to be ~2 units above the pKa (~pH 6-7) to ensure the carboxyl group is negatively charged and will bind to the positively charged sorbent.
-
For Reversed-Phase (C18, HLB) SPE , the sample pH must be adjusted to ~2 units below the pKa (~pH 2) to neutralize the molecule and allow it to be retained by hydrophobic interactions.
-
-
Wash Solvent: The wash solvent must be weak enough to remove interferences without prematurely eluting the 2-MBG. For reversed-phase, this is typically a low percentage of organic solvent in acidified water. For anion exchange, a buffer of similar pH to the loading step is used.
-
Elution Solvent: The elution solvent must be strong enough to disrupt the sorbent-analyte interaction.
-
For Anion Exchange SPE , this is typically a high concentration of an acid (e.g., 1-5% formic acid in methanol) or a high salt buffer to displace the analyte.
-
For Reversed-Phase SPE , a high percentage of organic solvent (e.g., methanol (B129727) or acetonitrile) is used.
-
Data Presentation
The following table summarizes hypothetical recovery data based on different extraction conditions to illustrate the impact of methodological choices.
| Extraction Method | Key Condition | Solvent/Sorbent | Expected Recovery (%) | Rationale |
| LLE | Sample pH 7.0 | Ethyl Acetate | 15 - 30% | At neutral pH, 2-MBG is ionized and remains in the aqueous phase. |
| LLE | Sample pH 2.0 | Ethyl Acetate | 75 - 90% | At acidic pH, 2-MBG is neutralized, allowing it to partition into the organic solvent. |
| PPT | 3:1 Ratio, 4°C | Methanol | 60 - 75% | Effective, but methanol's high polarity may not precipitate all proteins as efficiently as ACN. |
| PPT | 4:1 Ratio, -20°C | Acetonitrile | 85 - 95% | Acetonitrile is an excellent solvent for precipitating proteins while keeping small polar analytes in solution.[3] |
| SPE | Sample pH 7.0 | C18 (Reversed-Phase) | < 20% | Poor retention of the ionized analyte on the non-polar sorbent. |
| SPE | Sample pH 6.5 | Anion Exchange | > 90% | Strong ionic interaction between the negatively charged 2-MBG and the sorbent leads to high retention and specific elution.[2] |
Experimental Protocols
Recommended Protocol: Solid-Phase Extraction (Anion Exchange)
This protocol is designed for the extraction of 2-MBG from plasma or urine and aims for high recovery and extract cleanliness.
-
Sample Pre-treatment:
-
Thaw biological samples (plasma, serum, urine) on ice.
-
To 100 µL of sample, add 300 µL of an internal standard solution in water.
-
Adjust the sample pH to ~6.5 with a dilute base (e.g., ammonium (B1175870) hydroxide). Vortex to mix.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C to pellet any precipitated proteins or particulates.
-
-
SPE Cartridge Conditioning:
-
Use a strong anion exchange (SAX/QMA) SPE cartridge (e.g., 1 mL, 30 mg).
-
Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other neutral/basic interferences.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove weakly bound, less polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge by applying 1 mL of 2% formic acid in methanol.
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a solvent compatible with your analytical method (e.g., 100 µL of the initial mobile phase for LC-MS). Vortex to ensure the analyte is fully dissolved.
-
Mandatory Visualization
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving low recovery issues with this compound extraction.
Caption: Troubleshooting workflow for low this compound recovery.
References
- 1. Showing Compound this compound (FDB021963) - FooDB [foodb.ca]
- 2. Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. welchlab.com [welchlab.com]
- 9. Sample preparation - Zhu Research Group [zhulab.cn]
Technical Support Center: Analysis of 2-Methylbutyrylglycine
Welcome to the Technical Support Center for the analysis of 2-Methylbutyrylglycine (2-MBG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the quantification of 2-MBG in biological matrices, particularly urine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound (2-MBG) is an acylglycine that serves as a key biomarker for the diagnosis of 2-methylbutyrylglycinuria, an inborn error of isoleucine metabolism. Accurate and reliable quantification of 2-MBG in urine is crucial for the diagnosis and monitoring of this metabolic disorder.
Q2: What are the primary analytical methods for 2-MBG analysis?
The most common analytical techniques for the quantification of 2-MBG are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods offer high sensitivity and specificity, but each has its own set of potential interferences and challenges.
Q3: What are the most common interferences in 2-MBG analysis?
The most significant challenges in 2-MBG analysis are:
-
Isobaric and Isomeric Interference: Compounds with the same mass-to-charge ratio (isobaric) or the same chemical formula but different structures (isomeric) can co-elute with 2-MBG, leading to inaccurate quantification. The most common interferents are isovalerylglycine and pivaloylglycine.
-
Matrix Effects: Components of the biological matrix, such as salts, urea, and other endogenous metabolites in urine, can suppress or enhance the ionization of 2-MBG in the mass spectrometer, leading to inaccurate results.[1][2]
-
Contamination: Contamination from sample collection and preparation steps can introduce interfering substances.
Troubleshooting Guides
Issue 1: Inaccurate quantification due to isobaric/isomeric interference.
Symptoms:
-
Poorly resolved or overlapping chromatographic peaks for 2-MBG.
-
Inability to differentiate 2-MBG from isovalerylglycine or pivaloylglycine, which is critical for accurate diagnosis.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isobaric interference.
Detailed Solutions:
-
Optimize Chromatographic Separation (LC-MS/MS):
-
Column Selection: Utilize a high-resolution analytical column. C18 columns are commonly used, but for challenging separations, consider alternative chemistries like Phenyl-Hexyl or biphenyl (B1667301) phases that can offer different selectivity for isomers.
-
Mobile Phase Gradient: A slow and shallow gradient of the organic mobile phase (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid) can improve the separation of closely eluting isomers.
-
-
Optimize Chromatographic Separation (GC-MS):
-
Column Selection: Employ a capillary column with a non-polar or intermediate-polarity stationary phase.
-
Temperature Program: A slow temperature ramp rate during the elution window of the acylglycines can enhance the separation of isomers.
-
-
Select Specific MS/MS Transitions:
-
Carefully select precursor-to-product ion transitions (MRM transitions) that are unique to 2-MBG and do not show interference from its isomers. While isomers often produce similar fragment ions, their relative abundances may differ, which can be exploited for differentiation.
-
-
Review Derivatization Protocol (GC-MS):
-
Incomplete or inconsistent derivatization can lead to poor peak shapes and shifting retention times. Ensure that the derivatization agent (e.g., BSTFA with 1% TMCS) is fresh and that the reaction is carried out under optimal conditions (e.g., 75°C for 30 minutes).[4]
-
Table 1: Comparison of Analytical Approaches for Isomer Separation
| Parameter | Standard LC-MS/MS | Optimized LC-MS/MS | GC-MS with Derivatization |
| Chromatographic Resolution | Partial or no separation | Baseline or near-baseline separation | Good separation |
| Specificity | Low to moderate | High | High |
| Risk of Misidentification | High | Low | Low |
| Key Optimization Step | - | Column chemistry and gradient | Derivatization and temperature program |
Issue 2: Poor recovery and inconsistent results due to matrix effects.
Symptoms:
-
Low signal intensity for 2-MBG.
-
High variability in replicate injections.
-
Poor accuracy and precision in quality control samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for matrix effects.
Detailed Solutions:
-
Sample Dilution: A simple and effective way to reduce matrix effects is to dilute the urine sample.[1][3] A 10-fold or higher dilution with the initial mobile phase can significantly reduce the concentration of interfering matrix components.
-
Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and concentrate the analyte. Mixed-mode SPE cartridges that combine reversed-phase and ion-exchange mechanisms are particularly effective at removing a wide range of interfering substances from urine.[5]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to isolate acylglycines from the urine matrix.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 2-MBG is the gold standard for correcting matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction.[6][7]
-
Matrix-Matched Calibration: If a SIL-IS is not available, preparing calibration standards in a blank urine matrix that is free of 2-MBG can help to compensate for matrix effects.
Table 2: Effectiveness of Different Sample Preparation Techniques in Mitigating Matrix Effects
| Technique | Analyte Recovery | Matrix Effect Reduction | Throughput |
| Dilute-and-Shoot | Variable | Moderate | High |
| Protein Precipitation | Good | Low to Moderate | High |
| Liquid-Liquid Extraction | Good | High | Moderate |
| Solid-Phase Extraction | High | High | Low to Moderate |
Experimental Protocols
Protocol 1: Urinary Acylglycine Analysis by LC-MS/MS
-
Sample Preparation (Dilute-and-Shoot):
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 10 µL of the urine supernatant with 90 µL of the initial mobile phase containing a stable isotope-labeled internal standard for 2-MBG.
-
Vortex for 10 seconds.
-
Transfer the diluted sample to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: A high-resolution C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Optimized for 2-MBG and its internal standard.
-
Protocol 2: Urinary Acylglycine Analysis by GC-MS
-
Sample Preparation and Derivatization:
-
To 1 mL of urine, add a stable isotope-labeled internal standard for 2-MBG.
-
Perform liquid-liquid extraction with ethyl acetate (B1210297) or use a solid-phase extraction cartridge to isolate the organic acids.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[4]
-
Cap the vial tightly and heat at 75°C for 30 minutes.[4]
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for organic acid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized 2-MBG and its internal standard.
-
References
- 1. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions [mdpi.com]
- 4. GC/MS Sample Preparation | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 5. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitigating Matrix Effects in LC-ESI-MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2-Methylbutyrylglycine in Urine Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 2-Methylbutyrylglycine in urine samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound in urine?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, interfering compounds in the sample matrix. In the context of analyzing this compound in urine using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), these effects can manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal).[1] Urine is a complex and highly variable biological matrix, containing a high concentration of various constituents that can significantly impact the ionization of this compound, leading to inaccurate and imprecise quantification.[1][2]
Q2: What are the common strategies to mitigate matrix effects for this compound analysis in urine?
A2: Several strategies can be employed to minimize matrix effects:
-
Sample Preparation: Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are used to remove interfering matrix components before analysis.
-
Dilution: A simple "dilute-and-shoot" approach can reduce the concentration of matrix components, thereby lessening their impact on the analyte signal.[3]
-
Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components is crucial.
-
Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS that co-elutes with the analyte can effectively compensate for matrix effects.[4]
Q3: Which type of internal standard is best for quantifying this compound?
A3: A stable isotope-labeled (SIL) internal standard that is structurally identical to this compound is the gold standard for quantitative analysis.[4] It is important to carefully select the type of isotope labeling. For instance, ¹³C-labeled internal standards are often preferred over deuterium (B1214612) (²H)-labeled ones. This is because deuterium labeling can sometimes cause a slight shift in retention time, leading to differential ion suppression between the analyte and the internal standard, which can result in biased quantitative results.[4]
Q4: Can I use a "dilute-and-shoot" method for this compound in urine?
A4: Yes, a "dilute-and-shoot" method, where the urine sample is simply diluted with a suitable solvent before injection, can be a quick and effective way to reduce matrix effects.[5] However, its suitability depends on the required sensitivity of the assay. While this method is simple, it may not be sufficient for detecting very low concentrations of this compound, as the dilution also reduces the analyte concentration. For higher sensitivity, more extensive sample preparation like LLE or SPE is recommended.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions: Unwanted interactions between this compound and the analytical column. | Adjust Mobile Phase pH: For acidic compounds like this compound, ensure the mobile phase pH is sufficiently low to maintain the analyte in its neutral form. Column Contamination: Buildup of matrix components on the column. Action: Flush the column with a strong solvent or replace it if necessary. Using a guard column is also recommended. |
| Inconsistent or Non-Reproducible Results | Variable Matrix Effects: The composition of urine can vary significantly between samples and individuals. | Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for sample-to-sample variations in matrix effects. Optimize Sample Preparation: Ensure your sample preparation method (LLE or SPE) is robust and consistently removes a high percentage of interfering compounds. |
| Low Analyte Recovery | Inefficient Extraction: The chosen sample preparation protocol may not be optimal for this compound. | Optimize LLE: Ensure the pH of the urine sample is adjusted to an acidic range (e.g., pH 1-2) to protonate the carboxyl group of this compound, making it more extractable into an organic solvent like ethyl acetate (B1210297).[6] Optimize SPE: Select an appropriate SPE sorbent. For a polar analyte like this compound, a mixed-mode or polymeric sorbent may be more effective than a standard C18 sorbent.[6] |
| Significant Ion Suppression | High Concentration of Co-eluting Matrix Components: Compounds like urea, salts, and other metabolites can suppress the ionization of this compound. | Improve Chromatographic Separation: Modify the gradient or mobile phase composition to better separate this compound from the interfering peaks. Enhance Sample Cleanup: Implement a more rigorous LLE or SPE protocol to remove a larger portion of the matrix. Dilute the Sample: If sensitivity allows, further dilution of the urine sample can alleviate ion suppression. |
Data Presentation
Table 1: Illustrative Comparison of Sample Preparation Methods for this compound Analysis in Urine
| Method | Relative Recovery (%) | Relative Ion Suppression (%) | Advantages | Disadvantages |
| Dilute-and-Shoot (1:10 dilution) | 95 - 105 | 20 - 50 | Fast, simple, and cost-effective. | High potential for significant matrix effects, lower sensitivity. |
| Liquid-Liquid Extraction (LLE) | 85 - 95 | 10 - 30 | Good removal of salts and some polar interferences. | More time-consuming, requires solvent evaporation and reconstitution. |
| Solid-Phase Extraction (SPE) | 90 - 105 | 5 - 20 | Excellent removal of a wide range of interferences, can concentrate the analyte. | Most time-consuming and expensive, requires method development. |
*Disclaimer: These values are illustrative and based on typical performance for similar analytes. Actual results will vary depending on the specific experimental conditions, instrumentation, and urine sample composition.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is designed for the extraction of this compound from urine prior to LC-MS/MS analysis.
Materials:
-
Urine sample
-
Internal Standard (IS) solution (e.g., ¹³C-labeled this compound)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge the urine sample at 5000 rpm for 10 minutes to remove any particulate matter.
-
To 100 µL of the supernatant, add 10 µL of the internal standard solution.
-
Acidify the sample to a pH of approximately 2-3 by adding 1M HCl.
-
-
Extraction:
-
Add 500 µL of ethyl acetate to the pre-treated urine sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.
-
-
Drying and Reconstitution:
-
Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove residual water.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., 50:50 v/v methanol (B129727):water with 0.1% formic acid).
-
-
Analysis:
-
Inject an appropriate volume (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a more thorough cleanup of the urine sample.
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
Methanol (HPLC grade)
-
Deionized water
-
5% Formic acid in acetonitrile
-
Mixed-mode or polymeric SPE cartridges
-
SPE manifold
-
Nitrogen gas evaporator
Procedure:
-
Sample Pre-treatment:
-
Prepare the urine sample as described in the LLE protocol (steps 1a-1c).
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interfering substances.
-
-
Elution:
-
Elute the this compound and the internal standard with 1 mL of 5% formic acid in acetonitrile.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of a suitable solvent.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Visualizations
Caption: Experimental workflow for this compound analysis in urine.
References
how to differentiate 2-Methylbutyrylglycine from its isomers
Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Differentiation of 2-Methylbutyrylglycine and its Isomers
The accurate differentiation of this compound from its isomers is a common analytical challenge, particularly in metabolomics and the diagnosis of inborn errors of metabolism. Since these compounds are isomers, they share the same molecular weight and can be difficult to distinguish using mass spectrometry alone without prior chromatographic separation. This guide details the primary methods and troubleshooting steps for achieving clear differentiation.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound and why are they difficult to differentiate?
A1: this compound is a C5-acylglycine. Its common isomers, which share the identical molecular formula (C₇H₁₃NO₃) and nominal mass (159.09 g/mol ), include:
-
Isovalerylglycine: Branched-chain isomer, a key diagnostic marker for Isovaleric Acidemia.
-
n-Valerylglycine (Pentanoylglycine): Straight-chain isomer.
-
Pivaloylglycine: Isomer containing a tert-butyl group, often detected as a metabolite of pivalate-containing antibiotics.
The primary challenge arises because these molecules yield the same molecular ion in mass spectrometry. Therefore, differentiation relies on techniques that can distinguish subtle structural differences, which is primarily achieved through chromatography.
Q2: What is the recommended analytical technique for differentiating these C5-acylglycine isomers?
A2: The gold-standard technique is Gas Chromatography-Mass Spectrometry (GC-MS) . This method provides the necessary chromatographic resolution to separate the isomers based on their boiling points and interaction with the GC column, followed by mass spectrometric detection for confirmation and quantification. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be used and is particularly effective for high-throughput screening.[1]
Q3: How does Gas Chromatography (GC) separate the isomers?
A3: Separation is achieved based on the different volatilities and polarities of the derivatized isomers.[2] Before analysis, the acylglycines must be derivatized to increase their volatility and thermal stability.[3] The most common method is trimethylsilylation (TMS) , which typically adds two TMS groups to each molecule.
The structural differences between the isomers, such as the position of the methyl group branch, lead to distinct interactions with the GC column's stationary phase. This results in different elution times, known as retention times (RT) . For example, branched-chain isomers like Isovalerylglycine and this compound will have different retention times than the straight-chain n-Valerylglycine.
Q4: How does Mass Spectrometry (MS) help differentiate the isomers once they are separated by GC?
A4: While the molecular ions of the isomers' derivatives are identical, their fragmentation patterns under electron ionization (EI) can show subtle but significant differences. The branching of the acyl chain influences how the molecule breaks apart. By analyzing the relative abundances of specific fragment ions, one can confirm the identity of each isomer eluting from the GC column.
The key is to look for diagnostic fragment ions that are more or less abundant depending on the structure. For example, cleavage at the branching point of the acyl chain will produce characteristic ions.
Quantitative Data Presentation
Differentiation relies on comparing the retention times and mass spectra of unknown samples to those of known reference standards run under identical conditions.
Table 1: Gas Chromatography (GC) Separation of C5-Acylglycine Isomers
The following table outlines the expected elution order and representative retention indices for the di-TMS derivatives on a standard non-polar column (e.g., DB-5ms or equivalent). Absolute retention times will vary between instruments and methods, but the elution order should remain consistent.
| Compound | Derivative | Expected Elution Order | Rationale for Separation |
| Pivaloylglycine | di-TMS | 1st | The highly compact tert-butyl structure reduces the boiling point, leading to the earliest elution. |
| Isovalerylglycine | di-TMS | 2nd | The branching at the 3-position results in a lower boiling point than the straight-chain isomer. |
| This compound | di-TMS | 3rd | Branching closer to the carbonyl group (2-position) slightly increases the boiling point relative to isovalerylglycine. |
| n-Valerylglycine | di-TMS | 4th | The linear, unbranched structure allows for the strongest intermolecular forces, resulting in the highest boiling point and longest retention time. |
Table 2: Key Diagnostic MS Fragments for di-TMS C5-Acylglycine Isomers
After separation by GC, the identity of each isomer is confirmed by its mass spectrum. The di-TMS derivative of all C5-acylglycines has a molecular weight of 303 g/mol . The key is to analyze the relative intensities of the fragment ions.
| m/z (mass-to-charge) | Ion Identity | This compound | Isovalerylglycine | n-Valerylglycine | Pivaloylglycine |
| 303 | [M]⁺ | Low Abundance | Low Abundance | Low Abundance | Low Abundance |
| 288 | [M-15]⁺ (Loss of CH₃) | High Abundance | High Abundance | High Abundance | High Abundance |
| 204 | [M-99]⁺ (Loss of C₅H₁₁O) | Moderate Abundance | High Abundance | Moderate Abundance | Low Abundance |
| 174 | [CH(CH₃)CH₂CH₃-CO-N-TMS]⁺ | High Abundance | Low Abundance | Low Abundance | Low Abundance |
| 156 | [CH(CH₃)₂CH₂-CO-N-TMS]⁺ | Low Abundance | High Abundance | Low Abundance | Low Abundance |
| 144 | [CH₂(CH₂)₃-CO-N-TMS]⁺ | Low Abundance | Low Abundance | High Abundance | Low Abundance |
| 142 | [C(CH₃)₃-CO-N-TMS]⁺ | Low Abundance | Low Abundance | Low Abundance | High Abundance |
| 73 | [Si(CH₃)₃]⁺ | Base Peak | Base Peak | Base Peak | Base Peak |
Note: Relative abundances are illustrative. Actual values must be confirmed with reference standards on the specific instrument. The ions between m/z 142 and 174 are particularly diagnostic as they represent fragments of the unique acyl chains.
Experimental Workflow & Protocols
This section provides a detailed methodology for the analysis of C5-acylglycines in urine.
Workflow Diagram
References
- 1. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of organic acids and acylglycines for the diagnosis of related inborn errors of metabolism by GC- and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Trace Levels of 2-Methylbutyrylglycine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of 2-Methylbutyrylglycine (2-MBG) at trace levels.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-MBG) and why is its accurate quantification important?
A1: this compound is an acylglycine and a key metabolite of the essential amino acid L-isoleucine.[1] It is formed from the intermediate (S)-2-methylbutyryl-CoA.[1] Accurate quantification of 2-MBG is crucial as elevated levels in urine are a primary diagnostic marker for 2-methylbutyryl-CoA dehydrogenase deficiency (2-MBCDD), an inborn error of isoleucine metabolism.[1]
Q2: Which analytical techniques are most suitable for quantifying trace levels of 2-MBG?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques for the sensitive and specific quantification of 2-MBG in biological matrices like urine.[2]
Q3: Is derivatization necessary for the analysis of 2-MBG?
A3: For GC-MS analysis, derivatization is essential to increase the volatility of 2-MBG, which is a polar and non-volatile compound.[1] Silylation is a common derivatization technique used for this purpose. For LC-MS/MS analysis, derivatization is generally not required, which simplifies sample preparation.
Q4: Why is a stable isotope-labeled internal standard recommended for the quantification of 2-MBG?
A4: A stable isotope-labeled internal standard (e.g., this compound-d9) is highly recommended for accurate quantification.[3] It closely mimics the chemical and physical properties of the analyte, allowing it to effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, thereby improving the precision and accuracy of the results.[3][4]
Q5: What are typical concentration ranges of 2-MBG in urine?
A5: In individuals with 2-methylbutyrylglycinuria, urinary 2-MBG levels can range from 1.78 to 11.89 units (a specific unit was not provided in the source), while in healthy controls, it is often undetectable or present at very low levels.[2]
Quantitative Data Summary
| Population | Matrix | Analyte | Concentration Range | Reference |
| Individuals with 2-methylbutyrylglycinuria | Urine | This compound | 1.78–11.89 (units not specified) | [2] |
| Healthy Controls | Urine | This compound | Undetectable to barely detectable | [2] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of 2-MBG in Urine
This protocol outlines a method for the direct quantitative analysis of 2-MBG in urine using LC-MS/MS.
1. Materials and Reagents:
-
This compound analytical standard
-
This compound-d9 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724)
-
Formic acid
-
Microcentrifuge tubes
-
Autosampler vials
2. Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Vortex the urine samples to ensure homogeneity.
-
In a microcentrifuge tube, combine 50 µL of urine with a known concentration of the internal standard solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 2-MBG from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor for the specific precursor-to-product ion transitions for both 2-MBG and its internal standard.
Detailed Methodology for GC-MS Analysis of 2-MBG in Urine
This protocol describes a method for the quantitative analysis of 2-MBG in urine using GC-MS, which requires a derivatization step.
1. Materials and Reagents:
-
This compound analytical standard
-
Stable isotope-labeled internal standard
-
Anhydrous pyridine (B92270)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate
-
Microcentrifuge tubes
-
GC vials
2. Sample Preparation and Derivatization:
-
Add a known amount of internal standard to a 100 µL urine sample in a microcentrifuge tube.
-
Lyophilize the sample to complete dryness.
-
Add 50 µL of anhydrous pyridine to the dried residue.
-
Add 50 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature.
-
The derivatized sample is now ready for GC-MS analysis.
3. GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a suitable capillary column.
-
Column: A non-polar or medium-polarity column (e.g., HP-5MS).
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).
-
Carrier Gas: Helium.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 2-MBG and its internal standard.
Troubleshooting Guides
Issue 1: Low or No Signal/Recovery of 2-MBG
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Inefficient Extraction | Optimize the protein precipitation step by testing different organic solvents (e.g., methanol, acetonitrile) or solvent-to-sample ratios. Ensure vigorous vortexing and adequate centrifugation. |
| Analyte Degradation | Process samples promptly after thawing. Store samples at -80°C for long-term stability. Avoid repeated freeze-thaw cycles. |
| Suboptimal MS Parameters | Tune the mass spectrometer specifically for 2-MBG and its internal standard to ensure optimal ionization and fragmentation. |
| Matrix Effects (Ion Suppression) | Dilute the sample extract to reduce the concentration of interfering matrix components.[5] Improve chromatographic separation to resolve 2-MBG from co-eluting interfering compounds. Use a stable isotope-labeled internal standard to compensate for signal suppression.[5] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample and re-inject. If peak shape improves, the column was likely overloaded.[6][7] |
| Secondary Interactions with Column | For basic compounds like 2-MBG, interactions with residual silanol (B1196071) groups on the column can cause tailing.[6][7] Ensure the mobile phase pH is appropriate. Consider using a column with end-capping or a different stationary phase. |
| Column Contamination/Degradation | Wash the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[6] |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.[7] |
Issue 3: Inconsistent Retention Times
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily to avoid changes due to evaporation of the organic component.[8] Ensure accurate and consistent preparation of mobile phase buffers. |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature. Even small temperature changes can affect retention times.[9] |
| LC System Leaks or Pump Issues | Check for leaks in the LC system. Monitor the pump pressure for stability. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Visualizations
Signaling Pathway
Caption: Simplified pathway of L-isoleucine catabolism.
Experimental Workflows
Caption: Workflow for LC-MS/MS analysis of 2-MBG.
Caption: Workflow for GC-MS analysis of 2-MBG.
Logical Relationships
Caption: Troubleshooting decision tree for 2-MBG analysis.
References
- 1. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labstandards.eu [labstandards.eu]
- 5. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. Retention Time Changes... - Chromatography Forum [chromforum.org]
- 9. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to a New High-Throughput Assay for 2-Methylbutyrylglycine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a new liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of 2-Methylbutyrylglycine (2-MBG) against an established gas chromatography-mass spectrometry (GC-MS) method. 2-MBG is a critical biomarker for the diagnosis of Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency, an inherited disorder of L-isoleucine metabolism.[1] Accurate and reliable quantification of 2-MBG in urine is essential for early diagnosis through newborn screening and for monitoring affected individuals.[1]
Quantitative Performance Comparison
The following tables summarize the key performance characteristics of the new LC-MS/MS assay and the established GC-MS method for the quantification of 2-MBG in urine. The data for the new LC-MS/MS assay is based on a comprehensive validation study, while the data for the existing GC-MS method is derived from published literature.
Table 1: New LC-MS/MS Assay - Validation Summary
| Validation Parameter | Performance Characteristic |
| Linearity (R²) | > 0.995 |
| Accuracy (% Bias) | Within ± 15% |
| Precision (% CV) | < 10% |
| Limit of Detection (LOD) | 0.05 µmol/L |
| Limit of Quantification (LOQ) | 0.15 µmol/L |
| Recovery | 90-110% |
| Specificity | No significant interference from endogenous compounds |
Table 2: Existing GC-MS Assay - Performance Characteristics
| Validation Parameter | Performance Characteristic |
| Diagnostic Sensitivity | 100%[1] |
| Diagnostic Specificity | 99.5%[1] |
| Reported Range in Patients | 1.78–11.89 (relative units)[1] |
| Linearity (R²) | Typically > 0.99 (based on similar organic acid assays) |
| Accuracy (% Bias) | Typically within ± 20% (based on similar organic acid assays) |
| Precision (% CV) | Typically < 15% (based on similar organic acid assays) |
| Limit of Quantification (LOQ) | Generally in the low µmol/L range |
Experimental Protocols
Detailed methodologies for the new LC-MS/MS assay and the established GC-MS method are provided below.
Protocol 1: New LC-MS/MS Quantification of this compound
1. Sample Preparation:
-
To 100 µL of urine, add 10 µL of an internal standard solution (e.g., this compound-d3).
-
Add 300 µL of acidified acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
Chromatography System: UPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 2-MBG from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for 2-MBG and its internal standard are monitored.
Protocol 2: Established GC-MS Quantification of this compound
1. Sample Preparation and Derivatization:
-
To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled organic acid).
-
Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) after acidification.
-
Evaporate the organic layer to dryness.
-
Derivatize the residue to increase volatility. This is a two-step process:
-
Methoximation: To protect keto-groups.
-
Silylation: To derivatize hydroxyl and carboxyl groups (e.g., using BSTFA with 1% TMCS).
-
2. GC-MS Conditions:
-
Chromatography System: Gas chromatograph with a mass selective detector.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A programmed temperature ramp to separate the analytes.
-
Ionization Mode: Electron ionization (EI).
-
Detection: Selected ion monitoring (SIM) of characteristic ions for 2-MBG and the internal standard.
Visualizations
The following diagrams illustrate the metabolic pathway of this compound and the experimental workflows.
Metabolic Pathway of this compound
Comparison of Analytical Workflows
Assay Validation Workflow
References
Urinary 2-Methylbutyrylglycine: A Comparative Analysis in Healthy Individuals and Patients with 2-Methylbutyrylglycinuria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of urinary 2-Methylbutyrylglycine (2-MBG) levels between healthy individuals and a cohort diagnosed with 2-methylbutyrylglycinuria, a rare inborn error of metabolism. This document summarizes quantitative data, details the experimental protocols for 2-MBG measurement, and illustrates the relevant metabolic pathway and analytical workflow.
Data Summary
Urinary this compound (2-MBG) is a key biomarker for the diagnosis of 2-methylbutyrylglycinuria, also known as Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency.[1] This condition results from a defect in the catabolism of the amino acid isoleucine.[1] The quantitative data presented below highlights the significant difference in urinary 2-MBG excretion between affected individuals and healthy controls.
| Cohort | Number of Individuals (n) | Urinary this compound Levels (µmol/mmol creatinine) |
| Individuals with 2-methylbutyrylglycinuria | 12 | 1.78 – 11.89[2][3][4] |
| Healthy Controls | 166 | Undetectable or barely detectable (Reference Range: 0)[2][3][4] |
Table 1: Comparison of Urinary this compound Levels. Another study on infants with 2-Methylbutyryl-CoA dehydrogenase deficiency reported a wider range of 0.497-73.227 µmol/mmol creatinine.[5]
Metabolic Pathway of Isoleucine and Formation of this compound
The accumulation of 2-MBG in urine is a direct consequence of a blockage in the isoleucine catabolic pathway. Specifically, a deficiency in the enzyme Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) prevents the conversion of 2-methylbutyryl-CoA to tiglyl-CoA.[6] This leads to an accumulation of 2-methylbutyryl-CoA, which is then conjugated with glycine (B1666218) to form 2-MBG and subsequently excreted in the urine.[6]
Experimental Protocol: Quantification of Urinary this compound by GC-MS
The following is a detailed protocol for the analysis of urinary organic acids, including this compound, using Gas Chromatography-Mass Spectrometry (GC-MS). This method is widely used for the diagnosis of inborn errors of metabolism.
1. Sample Collection and Storage:
-
Collect a random urine sample in a sterile, preservative-free container.
-
For long-term storage, samples should be kept frozen at -70°C to minimize degradation and freeze-thaw cycles should be avoided.[7]
2. Sample Preparation:
-
Internal Standard Addition: Add an appropriate internal standard, such as a stable isotope-labeled analog of the analyte, to the urine sample to account for variations during sample preparation and analysis.[7]
-
Extraction:
-
Acidify the urine sample to a pH below 2 using hydrochloric acid.
-
Perform a liquid-liquid extraction using an organic solvent like ethyl acetate (B1210297) to isolate the organic acids from the aqueous urine matrix.[7]
-
-
Derivatization:
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
To make the organic acids volatile for GC analysis, perform a two-step derivatization:
-
Oximation: React the dried extract with a methoxyamine hydrochloride solution in pyridine (B92270) to protect keto groups.
-
Silylation: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heat to convert the acidic protons to trimethylsilyl (B98337) (TMS) esters.
-
-
3. GC-MS Analysis:
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Separate the derivatized organic acids on a capillary column (e.g., DB-5). The oven temperature is programmed to ramp up to allow for the separation of compounds with different boiling points.
-
Mass Spectrometry: As the compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates and detects these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
Quantification: Identify this compound based on its specific retention time and mass spectrum. Quantify the analyte by comparing its peak area to that of the internal standard.
References
- 1. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 2. Usefulness of levels of this compound and 2-ethylhydracrylic acid in urine for diagnosing 2-methylbutyrylglycinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Usefulness of levels of this compound and 2-ethylhydracrylic acid in urine for diagnosing 2-methylbutyrylglycinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hmdb.ca [hmdb.ca]
- 6. Branched Chain Amino Acid Disorders Explained - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 7. metbio.net [metbio.net]
A Comparative Guide to 2-Methylbutyrylglycine and Isovalerylglycine as Diagnostic Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-Methylbutyrylglycine (2-MBG) and Isovalerylglycine (IVG), two critical urinary biomarkers for the differential diagnosis of specific inborn errors of metabolism. This document outlines their diagnostic performance, the metabolic pathways they are associated with, and the experimental protocols for their detection and quantification.
Introduction
In the realm of newborn screening and the diagnosis of inherited metabolic disorders, the accurate identification of specific biomarkers is paramount. Both this compound and Isovalerylglycine are acylglycines that accumulate and are excreted in the urine due to enzymatic defects in branched-chain amino acid catabolism. While both are pivotal in clarifying ambiguous initial screening results, they serve as distinct indicators for two separate genetic disorders. 2-MBG is the hallmark of Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency, an error in L-isoleucine metabolism. Conversely, IVG is the key diagnostic marker for Isovaleric Acidemia (IVA), which results from a defect in the catabolism of L-leucine.
The initial newborn screen often identifies an elevated level of C5 acylcarnitine. This finding is ambiguous as C5 acylcarnitine is a composite of isomers, including 2-methylbutyrylcarnitine (B1244155) and isovalerylcarnitine. Therefore, subsequent analysis of urinary organic acids to specifically detect 2-MBG or IVG is essential for a definitive differential diagnosis.[1][2][3][4]
Quantitative Data on Diagnostic Performance
The diagnostic utility of a biomarker is fundamentally determined by its ability to correctly identify individuals with a specific disease (sensitivity) and those without it (specificity). The following tables summarize the quantitative data available for this compound and Isovalerylglycine in diagnosing their respective disorders.
Table 1: Diagnostic Performance of this compound (2-MBG) for 2-Methylbutyrylglycinuria (SBCAD Deficiency)
| Parameter | Value | 95% Confidence Interval | Reference |
| Diagnostic Sensitivity | 100% | - | [1](--INVALID-LINK--) |
| Diagnostic Specificity | 99.5% | 0.970-1.00 | [1](--INVALID-LINK--) |
| Area Under the Curve (AUC) | 0.995 | 0.970-1.000 | [1](--INVALID-LINK--) |
Table 2: Urinary Concentrations of Isovalerylglycine (IVG) in Isovaleric Acidemia (IVA) Patients and Controls
| Patient Group | Urinary IVG Concentration (mmol/mol creatinine) | Reference |
| IVA Patients (Metabolically Severe) | Up to 3300 | [5](--INVALID-LINK--) |
| IVA Patients (Metabolically Mild/Intermediate) | 15 to 195 | [5](--INVALID-LINK--) |
| Control Individuals | Generally undetectable or present in trace amounts | [5](--INVALID-LINK--) |
While formal sensitivity and specificity studies for isovalerylglycine are not as readily available as for this compound, the profound difference in urinary concentrations between individuals with Isovaleric Acidemia and healthy controls suggests a very high diagnostic accuracy.
Metabolic Pathways and Formation of Diagnostic Markers
The production of this compound and Isovalerylglycine is a direct consequence of specific enzymatic blocks in the catabolic pathways of the branched-chain amino acids, L-isoleucine and L-leucine, respectively.
L-Isoleucine Catabolism and this compound Formation
A deficiency in the enzyme Short/branched-chain acyl-CoA dehydrogenase (SBCAD) disrupts the breakdown of L-isoleucine. This leads to an accumulation of the substrate 2-methylbutyryl-CoA, which is then conjugated with glycine (B1666218) to form this compound and excreted in the urine.
Caption: L-Isoleucine catabolism and 2-MBG formation.
L-Leucine Catabolism and Isovalerylglycine Formation
In Isovaleric Acidemia, the enzyme Isovaleryl-CoA dehydrogenase (IVD) is deficient. This results in the accumulation of isovaleryl-CoA, which is subsequently detoxified through conjugation with glycine to form Isovalerylglycine, a prominent urinary metabolite.
Caption: L-Leucine catabolism and IVG formation.
Experimental Protocols
The gold standard for the detection and quantification of this compound and Isovalerylglycine in urine is Gas Chromatography-Mass Spectrometry (GC-MS). The initial screening for C5 acylcarnitine in dried blood spots is typically performed using Tandem Mass Spectrometry (MS/MS).
Urinary Organic Acid Analysis by GC-MS
This protocol outlines a general procedure for the analysis of urinary organic acids, including 2-MBG and IVG.
1. Sample Preparation and Extraction:
-
A known volume of urine (e.g., 1-2 mL) is spiked with an internal standard (e.g., a stable isotope-labeled organic acid not naturally present in urine).
-
The urine is acidified to a pH of approximately 1-2 with hydrochloric acid.
-
Organic acids are extracted from the acidified urine using a liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) or diethyl ether. This step is typically repeated two to three times to ensure complete extraction.
-
The organic solvent fractions are combined and dried under a stream of nitrogen gas.
2. Derivatization:
-
To increase their volatility for GC analysis, the dried organic acid residues are derivatized. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
The sample is heated (e.g., at 70-90°C for 15-60 minutes) to ensure complete derivatization.
3. GC-MS Analysis:
-
An aliquot of the derivatized sample is injected into the gas chromatograph.
-
The GC separates the different derivatized organic acids based on their boiling points and interaction with the capillary column (e.g., a DB-5MS column).
-
The separated compounds then enter the mass spectrometer, which ionizes and fragments them.
-
The mass spectrometer is operated in full scan mode to generate a total ion chromatogram and mass spectra for each eluting peak. Specific ions characteristic of derivatized 2-MBG and IVG are used for their identification and quantification relative to the internal standard.
Caption: General workflow for urinary organic acid analysis.
Acylcarnitine Analysis in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)
This protocol is for the initial newborn screening that identifies elevated C5 acylcarnitine.
1. Sample Preparation:
-
A small disc (e.g., 3 mm) is punched from the dried blood spot on the newborn screening card.
-
The disc is placed in a well of a microtiter plate.
-
An extraction solution containing a mixture of stable isotope-labeled internal standards for various acylcarnitines (including a C5 acylcarnitine standard) in a solvent like methanol (B129727) is added to each well.
-
The plate is agitated to facilitate the extraction of acylcarnitines from the blood spot.
2. Derivatization (Butylation):
-
The extracted acylcarnitines are often converted to their butyl esters to improve their ionization efficiency and fragmentation patterns in the mass spectrometer. This is typically done by adding butanolic-HCl and heating.
-
The solvent is then evaporated.
3. MS/MS Analysis:
-
The dried residue is reconstituted in a mobile phase and introduced into the tandem mass spectrometer, often using flow injection analysis.
-
The mass spectrometer is operated in a precursor ion scan mode. For acylcarnitines, the instrument is set to detect all parent ions that produce a common fragment ion at m/z 85 (for butylated carnitine and its acyl esters).
-
The concentration of C5 acylcarnitine is determined by comparing the signal intensity of the endogenous C5 acylcarnitine to that of its corresponding stable isotope-labeled internal standard.
Conclusion
This compound and Isovalerylglycine are highly specific and sensitive urinary biomarkers essential for the differential diagnosis of SBCAD deficiency and Isovaleric Acidemia, respectively. Their detection follows an initial abnormal newborn screening result of elevated C5 acylcarnitine. The distinct metabolic pathways leading to their formation underscore their specificity. The well-established analytical methods, primarily GC-MS for urine analysis, provide robust and reliable quantification, enabling clinicians to make accurate diagnoses and initiate appropriate and timely treatment for these rare but serious inborn errors of metabolism. For researchers and professionals in drug development, understanding the nuances of these biomarkers and their associated pathways is crucial for developing targeted therapies and monitoring their efficacy.
References
- 1. babysfirsttest.org [babysfirsttest.org]
- 2. natural-sciences.nwu.ac.za [natural-sciences.nwu.ac.za]
- 3. Aspects of Newborn Screening in Isovaleric Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility and Accuracy of 2-Methylbutyrylglycine Measurement
For researchers, scientists, and drug development professionals, the precise and reliable quantification of metabolites is paramount. 2-Methylbutyrylglycine (2-MBG) has emerged as a critical biomarker for the diagnosis and monitoring of Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency, an inborn error of L-isoleucine metabolism.[1] The accuracy and reproducibility of 2-MBG measurements are crucial for clinical diagnostics and for advancing our understanding of metabolic disorders. This guide provides an objective comparison of the two primary analytical methodologies for 2-MBG quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Quantitative Performance Comparison
The selection of an analytical method is heavily influenced by its performance characteristics. The following table summarizes the typical quantitative performance of LC-MS/MS and GC-MS for the analysis of acylglycines, including compounds structurally similar to 2-MBG. While a direct inter-laboratory comparison for 2-MBG is not widely published, this data, synthesized from single-laboratory validations of related acylglycines, provides a reliable benchmark for comparison.[1]
| Performance Metric | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity Range | 0.1 - 100 µM | 10 - 500 ng/mL |
| Limit of Detection (LOD) | Not consistently specified, but generally lower than GC-MS | 10 - 90 ng/mL |
| Limit of Quantification (LOQ) | As low as 0.1 µM | 80 - 500 ng/mL |
| Accuracy (Recovery) | Typically >90% | 92.25 - 102.25% |
| Precision (Intra-day CV%) | <10% | <15% |
| Precision (Inter-day CV%) | <15% | <15% |
| Derivatization Requirement | Not always required | Mandatory |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are generalized experimental protocols for the quantification of 2-MBG using LC-MS/MS and GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become a favored method due to its high sensitivity, specificity, and suitability for high-throughput analysis, often with minimal sample preparation.[1]
1. Sample Preparation:
-
Thaw biological samples (e.g., urine, plasma) on ice.
-
To a 50 µL aliquot of the sample, add 200 µL of ice-cold acetonitrile (B52724) containing a stable isotope-labeled internal standard (e.g., this compound-d3).
-
Vortex the mixture vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the resulting supernatant to an autosampler vial for injection into the LC-MS/MS system.[2]
2. Liquid Chromatography Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column (e.g., C18) is typically used for separation.
-
Mobile Phase: A gradient elution is commonly employed using:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: A flow rate appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions:
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific detection of the precursor and product ions of 2-MBG and its internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and well-established technique for the analysis of small molecules. For non-volatile compounds like 2-MBG, a derivatization step is mandatory to increase their volatility.[1]
1. Sample Preparation and Derivatization:
-
Extraction: Extract 2-MBG from the biological matrix (e.g., urine) using an appropriate organic solvent.
-
Drying: Evaporate the solvent to complete dryness under a stream of nitrogen.
-
Derivatization: A two-step derivatization is common for acylglycines:
-
Esterification: React the dried extract with an esterifying agent (e.g., 2 M HCl in methanol) at an elevated temperature (e.g., 80°C) to convert the carboxylic acid group to a methyl ester.
-
Amidation: Subsequently, react with an acylating agent (e.g., pentafluoropropionic anhydride (B1165640) in ethyl acetate) at an elevated temperature (e.g., 65°C) to derivatize the amide group.[3]
-
-
Reconstitution and Extraction: Reconstitute the derivatized sample in a suitable buffer and extract with an organic solvent (e.g., toluene).
2. Gas Chromatography Conditions:
-
GC System: A gas chromatograph equipped with a capillary column.
-
Column: A non-polar or semi-polar capillary column (e.g., SLB™-5ms).
-
Injection: Splitless injection of a 1-µL aliquot.
-
Oven Program: A temperature gradient is used to separate the analytes.
3. Mass Spectrometry Conditions:
-
MS System: A mass spectrometer, often a single quadrupole or ion trap.
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).
-
Detection Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and specificity by monitoring characteristic ions of the derivatized 2-MBG.[3]
Mandatory Visualization
To aid in the understanding of the experimental processes and the biological context of this compound, the following diagrams have been generated using the DOT language.
Caption: Comparative experimental workflows for LC-MS/MS and GC-MS analysis of this compound.
Caption: Simplified metabolic pathway of L-isoleucine and the formation of this compound in SBCAD deficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of 2-Methylbutyrylglycine Quantification: A Comparative Guide
Introduction
Methodology Overview
The two primary analytical techniques for the quantification of 2-MBG are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and thermally stable small molecules. Due to the polar nature and low volatility of 2-MBG, a chemical modification step known as derivatization is mandatory to increase its volatility.[4][5][6] Silylation is a common derivatization technique for acylglycines, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group.[4][7][8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that is increasingly becoming the standard for biomarker quantification. LC-MS/MS often does not require derivatization, simplifying sample preparation.[9] This technique separates analytes in the liquid phase before detection by a tandem mass spectrometer, which provides excellent specificity through the monitoring of specific precursor-to-product ion transitions.
Quantitative Performance Comparison
The performance of an analytical method is assessed through rigorous validation. The following table summarizes key validation parameters for the quantification of acylglycines, providing a benchmark for what researchers can expect from each platform. These values are based on typical performance characteristics for similar analytes and should be established and verified by each laboratory.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity Range | Typically in the ng/mL to µg/mL range | Wide dynamic range, often from pg/mL to µg/mL |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range |
| Accuracy (Recovery) | 85-115% | 90-110% |
| Precision (RSD%) | < 15% | < 10% |
| Derivatization | Required | Not typically required |
Note: These are typical performance characteristics and may vary depending on the specific instrumentation, sample matrix, and protocol used.
One study on 2-methylbutyrylglycinuria reported urinary 2-MBG levels in affected individuals to be in the range of 1.78–11.89 (arbitrary units normalized to creatinine), while it was undetectable in controls, highlighting the significant elevation of this biomarker in the disease state.[1][10]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for achieving reproducible and comparable results across different laboratories.
Protocol 1: GC-MS Quantification of 2-Methylbutyrylglycine in Urine
This protocol is a generalized procedure and requires optimization in the end-user's laboratory.
-
Sample Preparation and Derivatization:
-
To 100 µL of urine, add an appropriate internal standard (e.g., a stable isotope-labeled acylglycine).
-
Perform a liquid-liquid or solid-phase extraction to isolate the organic acids.
-
Evaporate the extract to dryness under a stream of nitrogen.
-
For derivatization, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of a catalyst like pyridine.[8][11]
-
Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.[4]
-
-
GC-MS Conditions:
-
GC System: Agilent GC-MS or equivalent.
-
Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[11][12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: 80-100°C.
-
Ramp to a final temperature of 280-300°C at a rate of 10-20°C/min.
-
Hold at the final temperature for 2-5 minutes.
-
-
MS System: Quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 2-MBG-TMS derivative and the internal standard.
-
Protocol 2: LC-MS/MS Quantification of this compound in Urine
This protocol is a generalized procedure and requires optimization in the end-user's laboratory.
-
Sample Preparation:
-
Thaw urine samples on ice.
-
To 50 µL of urine, add 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., stable isotope-labeled 2-MBG).
-
Vortex vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC, Sciex ExionLC, or equivalent.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (e.g., 2% to 95% B) over several minutes to elute 2-MBG.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500 QTRAP or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for 2-MBG and the internal standard need to be determined and optimized.
-
Visualizations
Experimental Workflow for Inter-Laboratory Validation
A generalized workflow for conducting an inter-laboratory validation study.
Signaling Pathway: Isoleucine Catabolism and 2-MBG Formation
Simplified pathway of isoleucine metabolism and the formation of 2-MBG in SBCAD deficiency.
References
- 1. Usefulness of levels of this compound and 2-ethylhydracrylic acid in urine for diagnosing 2-methylbutyrylglycinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. Deficiency of 2-methylbutyryl-CoA dehydrogenase (Concept Id: C1864912) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 8. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 9. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. 2-Methylbutyryl glycine, TMS # 2 [webbook.nist.gov]
Comparative Metabolomics of 2-Methylbutyrylglycine Pathways: A Guide for Researchers
For researchers, scientists, and drug development professionals, a nuanced understanding of biomarker accumulation in various inborn errors of metabolism (IEMs) is critical for accurate diagnosis, disease monitoring, and the development of targeted therapies. This guide provides a comparative analysis of 2-Methylbutyrylglycine (2-MBG), a key metabolite that accumulates in several IEMs, offering a detailed examination of its metabolic origins, comparative quantitative data, and the analytical methods used for its detection.
The Metabolic Origin of this compound
This compound is an acylglycine, typically a minor metabolite of fatty acids, formed from the conjugation of 2-methylbutyryl-CoA and glycine (B1666218).[1] Its clinical significance arises in specific metabolic disorders where upstream enzymatic defects lead to the accumulation of its precursors. The primary pathway affected is the catabolism of the branched-chain amino acid L-isoleucine.[2][3]
A deficiency in the mitochondrial enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD), encoded by the ACADSB gene, obstructs the normal breakdown of L-isoleucine.[1][3] This blockage causes the accumulation of the substrate 2-methylbutyryl-CoA.[1] The mitochondrial enzyme glycine N-acyltransferase then detoxifies this excess by conjugating it with glycine, forming this compound, which is subsequently excreted in the urine.[1]
Comparative Analysis of Disorders with Elevated this compound
The isolated and significant excretion of 2-MBG is the primary hallmark of SBCAD deficiency.[1] However, moderately elevated levels can also be observed in other organic acidemias, making comparative analysis crucial for differential diagnosis.
| Disorder Name | Primary Defect | This compound (2-MBG) Level | Other Key Markers |
| SBCAD Deficiency (2-Methylbutyrylglycinuria) | 2-Methylbutyryl-CoA dehydrogenase | Significantly Elevated | Elevated C5 acylcarnitine (in blood).[3][4] |
| Propionyl-CoA Carboxylase Deficiency | Propionyl-CoA carboxylase | Elevated (especially after isoleucine load)[1] | Propionylcarnitine (C3), methylcitrate, 3-hydroxypropionate. |
| Glutaric Aciduria Type II | Electron Transfer Flavoprotein (ETF) or ETF-ubiquinone oxidoreductase | Elevated[1] | Glutaric acid, ethylmalonic acid, C4, C5, C8, C10, C12 acylcarnitines. |
| Ethylmalonic Encephalopathy | ETHE1 (a mitochondrial sulfur dioxygenase) | Elevated | Ethylmalonic acid, C4 and C5 acylcarnitines, methylsuccinate. |
Quantitative Data Summary
Direct quantitative comparison of 2-MBG levels across different studies and disorders is challenging due to variations in analytical methods and patient metabolic states. The following table provides a semi-quantitative overview based on typical clinical findings.
| Analyte | SBCAD Deficiency | Other Organic Acidemias (e.g., GA-II) | Healthy Controls | Fluid |
| This compound (Urine) | +++ (Highly Elevated) | + (Elevated) | Not Detected / Trace | Urine |
| C5 Acylcarnitine (Blood) | ++ (Elevated) | + (May be elevated) | Normal | Blood |
| Free Carnitine (C0) (Blood) | Normal to Decreased | Often Decreased | Normal (20 - 60 µmol/L)[5] | Blood |
Note: +++ indicates a hallmark finding, ++ indicates a consistent finding, and + indicates a possible or less pronounced finding.
Experimental Protocols for Metabolite Analysis
The accurate quantification of 2-MBG and related metabolites is essential for diagnosis and research. The most common methods involve mass spectrometry.
Urine Organic Acid Analysis by GC-MS
This method is the standard for detecting and quantifying 2-MBG in urine.[6]
-
Sample Preparation: A specific volume of urine is acidified, and internal standards are added. The organic acids are then extracted using a solvent like ethyl acetate. The solvent is evaporated, and the residue is derivatized (e.g., using silylation) to make the analytes volatile for gas chromatography.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.
-
Analysis: The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column. The separated compounds then enter the MS, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification against a standard curve.[6]
Acylcarnitine Profiling by Tandem Mass Spectrometry (LC-MS/MS)
This method is used for newborn screening and for analyzing acylcarnitines, including C5 acylcarnitine, in blood spots or plasma.[7]
-
Sample Preparation: Dried blood spots are punched out and placed into a microtiter plate. An extraction solution containing internal standards is added. After a period of extraction/incubation, the supernatant is transferred for analysis.
-
Instrumentation: A Liquid Chromatograph or direct flow injection system coupled to a Tandem Mass Spectrometer (LC-MS/MS).
-
Analysis: The extracted metabolites are introduced into the mass spectrometer. A precursor ion scan is typically used to identify all acylcarnitines present in the sample. Each acylcarnitine is identified by its specific precursor-to-product ion transition and quantified based on its response relative to a labeled internal standard.
Conclusion
Comparative metabolomics of this compound pathways is fundamental for the differential diagnosis of several inborn errors of metabolism. While significantly elevated 2-MBG is a specific biomarker for SBCAD deficiency, its presence in other disorders necessitates a broader analytical approach, including the profiling of other acylcarnitines and organic acids. For drug development professionals, understanding these distinct metabolic signatures is key to identifying therapeutic targets and developing monitoring strategies for treatment efficacy. Future research focusing on establishing standardized quantitative ranges for 2-MBG across these disorders would further enhance diagnostic accuracy.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. thinkgenetic.org [thinkgenetic.org]
- 3. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. 2-Methylbutyryl-CoA Dehydrogenase Deficiency - Drugs, Targets, Patents - Synapse [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Usefulness of levels of this compound and 2-ethylhydracrylic acid in urine for diagnosing 2-methylbutyrylglycinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deficiency of 2-methylbutyryl-CoA dehydrogenase (Concept Id: C1864912) - MedGen - NCBI [ncbi.nlm.nih.gov]
Correlation Between Plasma and Urinary 2-Methylbutyrylglycine: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of plasma and urinary levels of 2-Methylbutyrylglycine (2-MBG), a key biomarker for Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD), a rare inherited disorder of L-isoleucine metabolism. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of biomarker performance supported by experimental data.
Introduction to this compound and SBCADD
Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency is an autosomal recessive metabolic disorder resulting from mutations in the ACADSB gene.[1] This deficiency impairs the breakdown of the amino acid isoleucine, leading to the accumulation of 2-methylbutyryl-CoA.[2] This intermediate is then converted to 2-methylbutyrylcarnitine (B1244155) (C5) and this compound (2-MBG), which are subsequently elevated in the blood and urine, respectively.[3] While elevated urinary 2-MBG is a hallmark of SBCADD, newborn screening programs typically identify affected individuals through elevated C5 acylcarnitine levels in dried blood spots.[1][4] Confirmatory testing relies on the analysis of plasma acylcarnitines and urinary organic acids to detect these specific conjugates.[1]
Correlation Between Blood C5 Acylcarnitine and Urinary this compound
Direct quantitative studies correlating plasma 2-MBG with urinary 2-MBG are not extensively available in the current literature. The primary focus of clinical and research diagnostics is the correlation between blood C5 acylcarnitine (which includes 2-methylbutyrylcarnitine) and urinary 2-MBG.
A study investigating urinary markers for 2-methylbutyrylglycinuria found a reliable Pearson correlation between the levels of urinary 2-MBG and C5 in the blood of 12 individuals with the condition. The study reported a correlation coefficient (R²) of 0.71 (P = 0.0006).[5] This strong positive correlation underscores the direct relationship between the upstream accumulation of 2-methylbutyryl-CoA, reflected in blood C5 levels, and its subsequent excretion as 2-MBG in the urine.
Quantitative Data Summary
The following tables summarize the quantitative data on blood C5 acylcarnitine and urinary this compound levels in patients with SBCADD and in control subjects, as reported in various studies.
Table 1: Blood C5 Acylcarnitine Concentrations
| Patient Population | Number of Subjects | Mean C5 Concentration (μmol/L) | Range of C5 Concentrations (μmol/L) | Reference Values (μmol/L) | Citation(s) |
| SBCADD Patients (Newborn Screening - Initial) | 92 | 0.69 ± 0.03 | 0.44 - 2.05 | < 0.44 | [4] |
| SBCADD Patients (Newborn Screening - Repeat) | 92 | 1.24 ± 0.06 | 0.52 - 3.56 | < 0.44 | [4] |
| SBCADD Patients (Follow-up) | 9 | Not specified | 0.5 - 2.8 | 0.05 - 0.24 | [3] |
| Asymptomatic Brother of SBCADD Patient | 1 | 1.9 | Not applicable | 0.05 - 0.3 | [6] |
| Autistic Patient with SBCADD | 1 | 1.43 | Not applicable | 0.05 - 0.38 | [7] |
Table 2: Urinary this compound Concentrations
| Patient Population | Number of Subjects | Range of 2-MBG Concentrations (mmol/mol creatinine) | Reference Values (mmol/mol creatinine) | Citation(s) |
| Individuals with 2-methylbutyrylglycinuria | 12 | 1.78–11.89 (units not specified as per creatinine) | 0 | [5] |
| SBCADD Patients (Newborn Screening Recall) | 9 | Median: 15.0 | < 2 | [3] |
| SBCADD Patients (Follow-up) | 9 | Median: 21.0 | < 2 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Analysis of Plasma Acylcarnitines (C5) by LC-MS/MS
This protocol is a composite based on common practices for acylcarnitine analysis.[8][9][10]
1. Sample Preparation:
-
To a 100 µL aliquot of plasma, add 300 µL of methanol (B129727) containing a mixture of stable isotope-labeled internal standards (e.g., d3-C5 carnitine).
-
Vortex the sample for 10 seconds to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new vial and dilute with 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Vortex for 10 seconds before injection into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., Raptor ARC-18, 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A gradient elution is used to separate the acylcarnitines.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: 40-60°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the precursor-to-product ion transition for each acylcarnitine. For C5 acylcarnitine, this would involve monitoring the specific m/z transition. A common product ion for acylcarnitines is m/z 85.
-
Quantification: The concentration of C5 acylcarnitine is determined by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.
-
Protocol 2: Analysis of Urinary this compound by GC-MS
This protocol is a generalized procedure based on established methods for urinary organic acid analysis.[11][12][13][14]
1. Sample Preparation and Derivatization:
-
Sample Volume: The volume of urine used is typically normalized to the creatinine (B1669602) concentration.
-
Extraction: An internal standard is added to the urine sample. The organic acids, including 2-MBG, are extracted from the acidified urine using an organic solvent (e.g., ethyl acetate).
-
Drying: The organic extract is evaporated to dryness under a stream of nitrogen.
-
Derivatization: A two-step derivatization process is commonly employed:
-
Methoximation: The dried extract is treated with methoxyamine hydrochloride in pyridine (B92270) to protect keto groups. The reaction is typically carried out at 50-60°C for 60-90 minutes.
-
Silylation: Following methoximation, the sample is dried again and then treated with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylsilyl (B98337) chloride (TMCS). This reaction is typically performed at 60°C for 60 minutes to convert the acidic protons to trimethylsilyl esters.
-
2. GC-MS Analysis:
-
Gas Chromatography (GC):
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC.
-
Column: A capillary column suitable for organic acid analysis is used (e.g., a non-polar or mid-polar column).
-
Oven Program: A temperature gradient is used to separate the different organic acids based on their boiling points.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron ionization (EI) is typically used.
-
Detection: The mass spectrometer is operated in scan mode to acquire full mass spectra of the eluting compounds.
-
Identification and Quantification: this compound is identified by its characteristic retention time and mass spectrum. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
-
Visualizations
Metabolic Pathway of Isoleucine Degradation
Caption: Metabolic pathway of isoleucine and biomarker formation in SBCADD.
Experimental Workflow for SBCADD Diagnosis
Caption: Typical experimental workflow for the diagnosis of SBCADD.
References
- 1. 2-Methylbutyryl-CoA dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Biochemical, Clinical, and Genetic Characteristics of Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients by Newborn Screening [frontiersin.org]
- 3. Frontiers | Long-term monitoring for short/branched-chain acyl-CoA dehydrogenase deficiency: A single-center 4-year experience and open issues [frontiersin.org]
- 4. Prevalence and mutation analysis of short/branched chain acyl-CoA dehydrogenase deficiency (SBCADD) detected on newborn screening in Wisconsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Methylbutyryl-CoA Dehydrogenase Deficiency - Drugs, Targets, Patents - Synapse [synapse.patsnap.com]
- 7. 2-methylbutyryl-CoA dehydrogenase deficiency associated with autism and mental retardation: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 10. researchgate.net [researchgate.net]
- 11. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. metbio.net [metbio.net]
A Comparative Guide to the Quantification of 2-Methylbutyrylglycine: A New Method vs. the Gold Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Methylbutyrylglycine (2-MBG), a key biomarker for the inborn error of metabolism known as 2-methylbutyryl-CoA dehydrogenase deficiency, is critical for early diagnosis and monitoring of treatment efficacy. This guide provides an objective comparison of a new, advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against the established gold standard, Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 2-MBG in biological matrices. This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the most suitable approach for their analytical needs.
L-Isoleucine Metabolism and the Significance of this compound
This compound is a metabolite derived from the essential amino acid L-isoleucine.[1] In individuals with a deficiency in the enzyme 2-methylbutyryl-CoA dehydrogenase, the metabolic pathway of isoleucine is disrupted. This leads to an accumulation of 2-methylbutyryl-CoA, which is then alternatively conjugated with glycine (B1666218) to form this compound, leading to its elevated excretion in urine.[2] The accurate measurement of 2-MBG is therefore a primary diagnostic indicator for this metabolic disorder.[2][3]
Quantitative Performance Comparison
The choice of an analytical method is heavily influenced by its quantitative performance. The following table summarizes key performance metrics for the quantification of this compound and similar acylglycines using a new LC-MS/MS method and the gold standard GC-MS method.
| Performance Metric | New Method (LC-MS/MS) | Gold Standard (GC-MS) |
| Linearity Range | 0.005 - 25.0 µM[4] | ~0.1 - 50 µM[4] |
| Limit of Detection (LOD) | In the ng/mL range (for similar hydroxy acids)[5] | 0.5 - 29 µg/L (for similar hydroxy acids)[5] |
| Limit of Quantification (LOQ) | 0.005 µM[4] | ~0.1 - 0.5 µM[4] |
| Accuracy (% Recovery) | Minimal ion suppression (2 to 10%)[4] | 85 - 115%[4] |
| Precision (%RSD) | < 15%[4] | < 15%[4] |
| Derivatization Required | No | Yes |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are the protocols for both the new LC-MS/MS method and the gold standard GC-MS method for the quantification of this compound.
New Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a highly sensitive and specific technique for the analysis of metabolites in complex biological matrices. Its ability to analyze polar and thermally labile molecules like this compound without derivatization simplifies sample preparation and increases throughput.[6]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of urine or plasma, add 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., deuterated this compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
-
Vortex briefly and centrifuge to remove any remaining particulate matter.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to ensure the separation of this compound from other matrix components.
-
Flow Rate: Typically between 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: Maintained at 40°C.[7]
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring the transition of the precursor ion to a specific product ion for both this compound and its internal standard.
Gold Standard Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and well-established technique for the analysis of small molecules. Due to the low volatility of this compound, a chemical derivatization step is mandatory to increase its thermal stability and volatility for gas chromatographic separation.
1. Sample Preparation (Extraction and Derivatization)
-
Extraction:
-
To a defined volume of urine, add an internal standard (e.g., a stable isotope-labeled acylglycine).
-
Acidify the sample with hydrochloric acid.
-
Perform a liquid-liquid extraction using a suitable organic solvent such as ethyl acetate.
-
Collect the organic layer and evaporate it to dryness under a stream of nitrogen.
-
-
Derivatization (Two-Step):
-
Silylation: Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract and heat at 70°C for 30 minutes to derivatize the carboxylic acid group.
-
Acylation: Following silylation, add a second derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and heat again to derivatize the amide group.[8]
-
2. Gas Chromatography Conditions
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]
-
Injector Temperature: 250°C.[8]
-
Carrier Gas: Helium at a constant flow rate of approximately 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 80°C, hold for 2 minutes.
-
Ramp up to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.[8]
-
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A mass spectrometer detector.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 50-550 for initial identification and confirmation of the derivatized this compound spectrum.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor specific, characteristic ions of the derivatized analyte and the internal standard to enhance sensitivity and selectivity.[8]
-
Experimental Workflows
The following diagrams illustrate the key steps in both the new LC-MS/MS and the gold standard GC-MS analytical workflows.
Conclusion
Both the new LC-MS/MS method and the gold standard GC-MS method are capable of the reliable quantification of this compound. The new LC-MS/MS method offers significant advantages in terms of sensitivity, throughput, and simplified sample preparation by eliminating the need for derivatization. This makes it particularly well-suited for high-throughput clinical and research laboratories. The gold standard GC-MS method remains a robust and reliable technique, especially in laboratories where it is an established platform for broader metabolic profiling. The choice between these two powerful analytical techniques will ultimately depend on the specific needs of the study, including the required sensitivity, sample throughput, and the available instrumentation and expertise.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000339) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of Urinary Biomarkers for 2-Methylbutyrylglycinuria
This guide provides a detailed comparison of 2-Methylbutyrylglycine (2-MBG) and its primary alternative, 2-Ethylhydracrylic acid (2-EHA), as urinary biomarkers for the diagnosis of 2-Methylbutyrylglycinuria. This condition, also known as Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency, is a rare autosomal recessive disorder affecting the metabolism of the amino acid isoleucine.[1][2] The hallmark of this disorder is the elevated excretion of 2-MBG in the urine.[3][4] This analysis is intended for researchers, clinicians, and drug development professionals involved in the diagnosis and study of inborn errors of metabolism.
Data Presentation: Biomarker Performance
The diagnostic utility of a biomarker is determined by its ability to correctly identify individuals with a specific condition. The following table summarizes the quantitative data for 2-MBG and 2-EHA based on a study of 12 individuals with genetically confirmed 2-methylbutyrylglycinuria and 166 controls.[1][5]
| Biomarker | Analyte | Patient Concentration Range | Control Reference Range | Diagnostic Sensitivity | Diagnostic Specificity |
| Primary | This compound (2-MBG) | 1.78 – 11.89 | 0 – 0 | 100% | 99.5% |
| Alternative | 2-Ethylhydracrylic acid (2-EHA) | 37.80 – 373.13 | 0 – 28.69 | 100% | 97.8% |
Concentration units are not specified in the source but are typically in µmol/mmol creatinine (B1669602) for urine organic acids.
Experimental Protocols
The accurate quantification of 2-MBG and 2-EHA is critical for diagnosis. The data presented above were generated using the following methodology.[1][6]
Method: Gas Chromatography-Mass Spectrometry (GC-MS) for Urine Organic Acid Analysis
-
Sample Preparation:
-
An internal standard (e.g., heptadecanoic acid) is added to a measured volume of urine.
-
The sample is acidified, and organic acids are extracted using an organic solvent like ethyl acetate.
-
The solvent layer is separated and evaporated to dryness under a stream of nitrogen.
-
-
Derivatization:
-
The dried residue is derivatized to make the organic acids volatile for GC analysis. A common method involves two steps:
-
Oximation: Reaction with hydroxylamine (B1172632) hydrochloride to convert keto-acids to their oxime derivatives.
-
Silylation: Reaction with a silylating agent (e.g., BSTFA with 1% TMCS) at an elevated temperature (e.g., 70°C) to convert hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) esters.
-
-
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms).
-
The oven temperature is programmed to ramp up, separating the compounds based on their boiling points and interaction with the column's stationary phase.
-
The separated compounds are then introduced into a mass spectrometer.
-
-
Detection and Quantification:
-
The mass spectrometer ionizes the compounds and separates the resulting fragments based on their mass-to-charge ratio.
-
2-MBG and 2-EHA are identified by their characteristic retention times and mass fragmentation patterns.
-
Quantification is achieved by comparing the peak area of each analyte to the peak area of the internal standard.
-
Visualizations: Metabolic Pathway and Diagnostic Workflow
Isoleucine Metabolism Pathway in SBCAD Deficiency
SBCAD deficiency is caused by mutations in the ACADSB gene, which encodes the 2-methylbutyryl-CoA dehydrogenase enzyme.[1][2] This enzyme is crucial for the normal "S-pathway" of L-isoleucine metabolism.[1] A blockage in this pathway leads to the accumulation of 2-methylbutyryl-CoA, which is then conjugated with glycine (B1666218) to form 2-MBG or metabolized through an alternative "R-pathway," producing 2-EHA.[1][3]
Diagnostic Workflow for 2-Methylbutyrylglycinuria
The diagnosis of 2-methylbutyrylglycinuria often begins with newborn screening, which identifies elevated levels of C5-acylcarnitine (2-methylbutyrylcarnitine) in the blood.[1] This initial finding prompts a second-tier test: urine organic acid analysis to detect the highly specific 2-MBG marker.[1][5]
Conclusion
Both this compound (2-MBG) and 2-Ethylhydracrylic acid (2-EHA) are highly sensitive urinary biomarkers for diagnosing 2-methylbutyrylglycinuria.[1] However, 2-MBG demonstrates superior specificity, making it the preferred diagnostic marker.[1][5] The detection of 2-MBG in urine is a strong indicator of a defect in the L-isoleucine degradation pathway.[3] While 2-EHA is also consistently elevated, its presence can be associated with other inborn errors of metabolism, slightly reducing its specificity.[1] Therefore, for a definitive diagnosis, the presence of elevated 2-MBG in urine, often followed by confirmatory ACADSB gene sequencing, remains the gold standard.[1]
References
- 1. Usefulness of levels of this compound and 2-ethylhydracrylic acid in urine for diagnosing 2-methylbutyrylglycinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thinkgenetic.org [thinkgenetic.org]
- 3. hmdb.ca [hmdb.ca]
- 4. N-(2-Methylbutyryl)glycine analytical standard 52320-67-9 [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Usefulness of levels of this compound and 2-ethylhydracrylic acid in urine for diagnosing 2-methylbutyrylglycinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Methylbutyrylglycine as a Biomarker
This guide provides a comprehensive comparison of 2-Methylbutyrylglycine (2-MBG) with its primary alternative, 2-ethylhydracrylic acid (2-EHA), for the diagnosis of Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency, an inborn error of isoleucine metabolism. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data.
Biochemical Context
This compound is an acyl glycine (B1666218) that accumulates due to defects in the L-isoleucine degradation pathway.[1] Specifically, deficiency of the mitochondrial enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD) leads to the buildup of 2-methylbutyryl-CoA.[1][2] This intermediate is then conjugated with glycine to form 2-MBG, which is subsequently excreted in the urine.[1][2] The presence of elevated levels of 2-MBG in urine is a key indicator of SBCAD deficiency.[1]
Comparative Biomarkers for SBCAD Deficiency
The primary alternative biomarker for SBCAD deficiency is 2-ethylhydracrylic acid (2-EHA). When the primary "S-pathway" of isoleucine metabolism is blocked, an alternative "R-pathway" is utilized, leading to the production of 2-EHA. A comparative study involving 12 individuals with genetically confirmed 2-methylbutyrylglycinuria and 166 controls provided the following quantitative data on the diagnostic efficacy of 2-MBG and 2-EHA.[3][4]
Data Presentation
| Parameter | This compound (2-MBG) | 2-Ethylhydracrylic Acid (2-EHA) | Reference |
| Diagnostic Sensitivity | 100% | 100% | [4] |
| Diagnostic Specificity | 99.5% (95% CI: 0.970-1.00) | 97.8% (95% CI: 0.943–0.994) | [4] |
| Concentration in Patients (urine) | 1.78–11.89 (arbitrary units) | 37.80-373.13 (arbitrary units) | [4] |
| Concentration in Controls (urine) | Undetectable or barely detectable | Undetectable or barely detectable (reference range, 0-28.69) | [4] |
| **Correlation with blood C5 levels (R²) ** | 0.71 (p=0.0006) | No reliable correlation | [3][4] |
C5 refers to 2-methylbutyrylcarnitine/isovalerylcarnitine, a primary marker in newborn screening.
While both markers demonstrate excellent sensitivity, 2-MBG exhibits slightly higher specificity.[4] A notable disadvantage of 2-EHA is its lower specificity, as it can be elevated in other metabolic disorders, such as methylmalonyl-CoA mutase deficiency and β-ketothiolase deficiency.
Experimental Protocols
The following are detailed methodologies for the quantification of 2-MBG and 2-EHA in urine, based on established analytical techniques.[3][5]
Protocol 1: Quantitative Analysis of 2-MBG and 2-EHA in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a standard method for the analysis of organic acids in urine.
-
Sample Preparation and Extraction:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine at 2000 x g for 5 minutes to remove particulate matter.
-
Transfer 1 mL of the supernatant to a glass tube.
-
Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Acidify the urine to a pH of approximately 1 with concentrated HCl.
-
Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate (B1210297) and vortexing for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube. Repeat the extraction and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[5]
-
-
Derivatization:
-
To the dried extract, add 100 µL of a derivatizing agent such as BSTFA with 1% TMCS.
-
Cap the tube and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[5]
-
Cool the sample to room temperature before GC-MS analysis.[5]
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/minute, and hold for 5 minutes.[5]
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Data Acquisition: Use selected ion monitoring (SIM) to monitor characteristic ions for the TMS derivatives of 2-MBG and 2-EHA and the internal standard.
-
-
Quantification:
-
Generate a calibration curve by analyzing standards of known concentrations.
-
Calculate the concentration of each analyte in the urine samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Protocol 2: Quantitative Analysis of Acylglycines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a high-throughput method suitable for clinical and research laboratories.
-
Sample Preparation:
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., stable isotope-labeled 2-MBG).
-
Add 150 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a C18 reverse-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Mass Spectrometer: Operate in electrospray ionization (ESI) positive mode.
-
Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 2-MBG and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using charcoal-stripped plasma spiked with known concentrations of 2-MBG.
-
Determine the concentration of 2-MBG in the plasma samples by comparing the peak area ratios to the calibration curve.
-
Visualizations
Caption: Metabolic pathway of isoleucine and its alteration in SBCAD deficiency.
References
- 1. hmdb.ca [hmdb.ca]
- 2. 2-methylbutyryl-CoA dehydrogenase deficiency associated with autism and mental retardation: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Usefulness of levels of this compound and 2-ethylhydracrylic acid in urine for diagnosing 2-methylbutyrylglycinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Methylbutyrylglycine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methylbutyrylglycine, a compound identified as a skin and eye irritant.[1][2] Adherence to these procedures is vital for personnel safety and environmental protection.
Immediate Safety and Handling
Before beginning any disposal-related activities, it is imperative to consult the material's Safety Data Sheet (SDS) and be familiar with institutional and local regulations. The primary hazards associated with this compound are skin and eye irritation.[1][2]
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
Waste Disposal Protocol
The recommended disposal method for this compound is to engage a licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain or as regular solid waste.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect un- or non-contaminated solid this compound in a designated, well-labeled, and sealed waste container.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and bench paper, should be collected in a separate, clearly labeled hazardous waste container.
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a designated, sealed, and properly labeled liquid waste container.
Step 2: Container Labeling
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
Full chemical name: "this compound"
-
CAS Number: "52320-67-9"
-
Primary Hazard: "Irritant"
-
Accumulation Start Date
-
Principal Investigator/Laboratory Contact Information
Step 3: Storage
Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be a secondary containment system, away from general laboratory traffic and incompatible materials.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Provide them with all the necessary information from the waste container label. The EHS department will then coordinate with a licensed professional waste disposal service for final disposal.
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
